Adefovir diphosphate
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(6-aminopurin-9-yl)ethoxymethyl-[hydroxy(phosphonooxy)phosphoryl]oxyphosphinic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N5O10P3/c9-7-6-8(11-3-10-7)13(4-12-6)1-2-21-5-24(14,15)22-26(19,20)23-25(16,17)18/h3-4H,1-2,5H2,(H,14,15)(H,19,20)(H2,9,10,11)(H2,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MELHEUHXJKQZNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)CCOCP(=O)(O)OP(=O)(O)OP(=O)(O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N5O10P3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60156198 | |
| Record name | 9-(2-(Phosphonomethoxy)ethyl)adenine diphosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60156198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
433.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129532-77-0 | |
| Record name | 9-(2-(Phosphonomethoxy)ethyl)adenine diphosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129532770 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-(2-(Phosphonomethoxy)ethyl)adenine diphosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60156198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Adefovir Diphosphate: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of adefovir (B194249) diphosphate (B83284), the active antiviral metabolite of the prodrug adefovir dipivoxil. It covers the essential chemical and physical properties, the mechanism of action against Hepatitis B Virus (HBV), and detailed experimental methodologies for its study.
Chemical Structure and Properties
Adefovir diphosphate is an acyclic nucleotide analog of deoxyadenosine (B7792050) monophosphate. The chemical structure features a purine (B94841) base (adenine) linked to a phosphonomethoxyethyl group, which is further phosphorylated to a diphosphate. This structure is critical for its function as a competitive inhibitor and chain terminator of viral DNA synthesis.
Table 1: Chemical and Physical Properties of Adefovir and its Derivatives
| Property | This compound | Adefovir | Adefovir Dipivoxil (Prodrug) |
| IUPAC Name | 2-(6-aminopurin-9-yl)ethoxymethyl-[hydroxy(phosphonooxy)phosphoryl]oxyphosphinic acid | 2-(6-aminopurin-9-yl)ethoxymethylphosphonic acid | [2-(6-aminopurin-9-yl)ethoxymethyl-(2,2-dimethylpropanoyloxymethoxy)phosphoryl]oxymethyl 2,2-dimethylpropanoate |
| Molecular Formula | C₈H₁₄N₅O₁₀P₃[1] | C₈H₁₂N₅O₄P[2] | C₂₀H₃₂N₅O₈P[3] |
| Molecular Weight | 433.15 g/mol [1] | 273.19 g/mol [2] | 501.47 g/mol [3] |
| pKa | Data not available | pKa1 2.0, pKa2 6.8[4] | Data not available |
| Aqueous Solubility | Data not available (expected to be highly soluble) | Data not available | 19 mg/mL (pH 2.0), 0.4 mg/mL (pH 7.2)[5][6] |
| LogP | Data not available | Data not available | 1.91[5][6] |
Mechanism of Action
Adefovir dipivoxil is administered orally as a prodrug and is rapidly converted to adefovir.[7] Within the target cell, adefovir is phosphorylated by cellular kinases to its active form, this compound.[2][4][5][7][8]
This compound then inhibits the HBV DNA polymerase (a reverse transcriptase) through two primary mechanisms:
-
Competitive Inhibition: It competes with the natural substrate, deoxyadenosine triphosphate (dATP), for the active site of the viral polymerase.[2][5][7][8]
-
Chain Termination: After its incorporation into the growing viral DNA chain, it causes chain termination, effectively halting viral replication.[2][5][7][8]
The high selectivity of this compound for HBV DNA polymerase over human DNA polymerases contributes to its therapeutic window.[2][5][8]
Quantitative Data on Biological Activity
The inhibitory activity of this compound has been quantified through various in vitro and cell-based assays. The key parameters are the inhibition constant (Ki) and the 50% inhibitory concentration (IC50).
Table 2: Inhibitory Activity of Adefovir and its Diphosphate
| Parameter | Target/Virus Strain | Value |
| Ki | Wild-Type HBV DNA Polymerase | 0.1 µM[2][3][5][8] |
| Ki | Human DNA Polymerase α | 1.18 µM[2][5][8] |
| Ki | Human DNA Polymerase γ | 0.97 µM[2][5][8] |
| IC₅₀ | Wild-Type HBV (in vitro) | 0.2 - 2.5 µM[8] |
| IC₅₀ | rtA181V Mutant HBV | 4.3-fold increase vs. Wild-Type |
| IC₅₀ | rtN236T Mutant HBV | 7-fold increase vs. Wild-Type |
| IC₅₀ | rtA181V + rtN236T Double Mutant HBV | 18-fold increase vs. Wild-Type |
Table 3: Pharmacokinetic Parameters of Adefovir (from 10 mg Adefovir Dipivoxil Dose)
| Parameter | Value |
| Tₘₐₓ | 0.58 - 4.00 hours[5][8] |
| Cₘₐₓ | 18.4 ± 6.26 ng/mL[5][8] |
| AUC₀₋∞ | 220 ± 70.0 ng·h/mL[5][8] |
| Oral Bioavailability | ~59%[5][8] |
| Terminal Elimination Half-Life | 7.48 ± 1.65 hours[8] |
Experimental Protocols
Synthesis, Purification, and Characterization of this compound
Synthesis: A detailed, publicly available protocol for the chemical synthesis of this compound is scarce, as it is typically generated intracellularly for activity. The biological synthesis involves a two-step phosphorylation of adefovir catalyzed by cellular enzymes.[8]
-
First Phosphorylation: Adefovir is converted to adefovir monophosphate by adenylate kinase.
-
Second Phosphorylation: Adefovir monophosphate is subsequently converted to this compound by nucleoside diphosphate kinase.
For in vitro assays, this compound can be synthesized enzymatically or through multi-step chemical phosphorylation of protected adefovir precursors, though specific protocols are proprietary.
Purification: Purification of this compound from a synthesis reaction or biological extract can be achieved using ion-pair reversed-phase high-performance liquid chromatography (RP-HPLC).
-
Column: A C18 column is typically used.
-
Mobile Phase: A gradient of a buffered aqueous solution (e.g., triethylammonium (B8662869) acetate) and an organic solvent (e.g., acetonitrile) is employed. The ion-pairing agent allows for the retention and separation of the highly polar diphosphate compound.
-
Detection: UV detection at approximately 260 nm is suitable for monitoring the adenine (B156593) chromophore.
Characterization: The structure and purity of this compound can be confirmed by a combination of spectroscopic methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ³¹P NMR are used to confirm the chemical structure. ³¹P NMR is particularly useful for verifying the presence and connectivity of the diphosphate group.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (e.g., ESI-MS) is used to confirm the exact molecular weight and elemental composition.
-
HPLC: Purity is assessed by HPLC, as described in the purification section.
In Vitro HBV DNA Polymerase Inhibition Assay
This assay directly measures the inhibitory effect of this compound on the enzymatic activity of HBV DNA polymerase.
-
Objective: To determine the inhibition constant (Ki) of this compound for HBV DNA polymerase.
-
Materials:
-
Purified recombinant HBV DNA polymerase
-
DNA template-primer (e.g., poly(dA)-oligo(dT))
-
Deoxynucleotide triphosphates (dATP, dCTP, dGTP, and radiolabeled or fluorescently labeled dTTP)
-
This compound at various concentrations
-
Reaction buffer (containing MgCl₂, DTT, etc.)
-
-
Methodology:
-
The reaction is initiated by adding the HBV DNA polymerase to a mixture containing the template-primer, dNTPs (including the labeled dNTP), and varying concentrations of this compound.
-
The reaction is allowed to proceed for a defined period at an optimal temperature (e.g., 37°C).
-
The reaction is stopped, and the newly synthesized DNA is precipitated (e.g., using trichloroacetic acid) and collected on a filter.
-
The amount of incorporated labeled dNTP is quantified using a scintillation counter or fluorescence reader.
-
The Ki is calculated by analyzing the enzyme kinetics at different substrate (dATP) and inhibitor (this compound) concentrations, typically using Lineweaver-Burk or Dixon plots.
-
Cell-Based Antiviral Activity Assay
This assay evaluates the efficacy of adefovir dipivoxil in inhibiting HBV replication within a cellular context.
-
Objective: To determine the 50% inhibitory concentration (IC₅₀) of adefovir dipivoxil against HBV replication and the 50% cytotoxic concentration (CC₅₀).
-
Materials:
-
An HBV-producing cell line (e.g., HepG2.2.15)
-
Cell culture medium and supplements
-
Adefovir dipivoxil
-
Reagents for DNA extraction and quantitative PCR (qPCR)
-
Reagents for a cytotoxicity assay (e.g., MTT, XTT)
-
-
Methodology:
-
Antiviral Assay:
-
Plate the HBV-producing cells and allow them to adhere.
-
Treat the cells with a range of concentrations of adefovir dipivoxil.
-
Incubate the cells for a period that allows for multiple rounds of viral replication (e.g., 6-9 days), replacing the medium and drug as needed.
-
Harvest the cell culture supernatant and extract the viral DNA.
-
Quantify the amount of HBV DNA using a validated qPCR assay.
-
Calculate the IC₅₀ value, which is the concentration of the drug that inhibits viral replication by 50% compared to untreated controls.
-
-
Cytotoxicity Assay:
-
In parallel, treat uninfected cells (e.g., HepG2) with the same concentrations of adefovir dipivoxil.
-
After the incubation period, assess cell viability using a standard method like the MTT or XTT assay.
-
Calculate the CC₅₀ value, which is the concentration of the drug that reduces cell viability by 50%.
-
-
Selectivity Index (SI):
-
The SI is calculated as the ratio of CC₅₀ to IC₅₀ (SI = CC₅₀ / IC₅₀). A higher SI value indicates a more favorable therapeutic window for the compound.
-
-
References
- 1. pdf.hres.ca [pdf.hres.ca]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Adefovir - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. What is the mechanism of Adefovir Dipivoxil? [synapse.patsnap.com]
- 5. Adefovir | C8H12N5O4P | CID 60172 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Adefovir Dipivoxil: Package Insert / Prescribing Info / MOA [drugs.com]
- 7. benchchem.com [benchchem.com]
- 8. Investigation of the Structure and Dynamics of Antiviral Drug Adefovir Dipivoxil by Site-Specific Spin–Lattice Relaxation Time Measurements and Chemical Shift Anisotropy Tensor Measurements - PMC [pmc.ncbi.nlm.nih.gov]
The Journey of Adefovir: From a Shelved HIV Candidate to a Hepatitis B Breakthrough
Adefovir (B194249) Dipivoxil, a nucleotide analog reverse transcriptase inhibitor, stands as a significant milestone in the treatment of chronic hepatitis B virus (HBV) infection. Its path to approval, however, was not linear. Initially developed for HIV, concerns over toxicity at higher doses led to its discontinuation for that indication. Yet, diligent research and a strategic shift in focus ultimately repurposed this potent antiviral, offering a new therapeutic option for millions suffering from chronic hepatitis B.
Discovery and Initial Development
Adefovir was first synthesized by Antonín Holý at the Institute of Organic Chemistry and Biochemistry of the Czech Academy of Sciences.[1] Gilead Sciences subsequently led the development of the compound, initially targeting the human immunodeficiency virus (HIV).[2] Under the brand name Preveon, adefovir was investigated for its anti-HIV properties. However, the high doses required for efficacy against HIV (60 mg or 120 mg) were associated with significant kidney toxicity.[1][3] In November 1999, an expert panel advised the U.S. Food and Drug Administration (FDA) against approving the drug for HIV treatment due to these safety concerns, leading Gilead to halt its development for this indication in December of the same year.[3]
A New Direction: Repurposing for Hepatitis B
Despite the setback in its HIV program, Gilead continued to explore the antiviral potential of adefovir. Recognizing its potent activity against hepadnaviruses, the company shifted its focus to chronic hepatitis B, a disease for which treatment options were limited at the time. Preclinical studies had already demonstrated adefovir's in vitro activity against HBV.[4][5] This strategic pivot proved successful, as a much lower and safer dose of 10 mg daily was found to be effective in suppressing HBV replication.[3]
Preclinical Studies: Establishing Antiviral Activity
In vitro studies were crucial in elucidating the mechanism and potency of adefovir against HBV. These experiments demonstrated that adefovir is a potent inhibitor of viral replication in human hepatoma cell lines transfected with HBV DNA and in primary duck hepatocytes infected with the duck hepatitis B virus (DHBV), a closely related model virus.[5][6]
Key Preclinical Findings:
-
Mechanism of Action: Adefovir is an acyclic nucleotide analog of adenosine (B11128) monophosphate.[7] To become active, it is phosphorylated by cellular kinases to its diphosphate (B83284) metabolite, adefovir diphosphate.[7] This active form then competes with the natural substrate, deoxyadenosine (B7792050) triphosphate (dATP), for incorporation into the growing viral DNA chain by the HBV DNA polymerase (a reverse transcriptase).[7][8] Once incorporated, this compound acts as a chain terminator, halting viral DNA synthesis.[8]
-
Inhibitory Concentration: The 50% inhibitory concentration (IC50) of adefovir against HBV DNA synthesis in vitro was found to range from 0.2 to 2.5 µM in HBV-transfected human hepatoma cell lines.[9] In DHBV-infected primary hepatocytes, the IC50 was determined to be 0.01 µM.[5]
-
Inhibition Constant: The inhibition constant (Ki) for this compound against HBV DNA polymerase is 0.1 µM, indicating a high affinity for the viral enzyme.[10]
Clinical Development: A Rigorous Path to Approval
The clinical development of adefovir dipivoxil for chronic hepatitis B involved a series of Phase I, II, and III clinical trials designed to evaluate its safety, tolerability, and efficacy.
Phase I/II Studies
An early Phase I/II double-blind, placebo-controlled study evaluated the safety and antiviral activity of adefovir dipivoxil in patients with chronic HBV infection, some of whom were co-infected with HIV.[4] Patients received a daily oral dose of 125 mg for 28 days. The study demonstrated a significant and rapid reduction in serum HBV DNA levels in the active treatment group compared to placebo.[4]
Phase III Pivotal Trials
Two large, multinational, randomized, double-blind, placebo-controlled Phase III trials, known as Study 437 and Study 438, formed the cornerstone of the regulatory submission for adefovir dipivoxil.
-
Study 437: This trial enrolled 515 patients with HBeAg-positive chronic hepatitis B.[11] Patients were randomized to receive 10 mg of adefovir dipivoxil, 30 mg of adefovir dipivoxil, or a placebo daily for 48 weeks.[11] The primary endpoint was histological improvement in the liver.[11]
-
Study 438: This study enrolled 185 patients with HBeAg-negative (precore mutant) chronic hepatitis B.[3] Patients were randomized to receive 10 mg of adefovir dipivoxil or a placebo daily for 48 weeks, with the primary endpoint also being histological improvement.[3]
Quantitative Data Summary from Clinical Trials
The following tables summarize the key efficacy and safety data from the pivotal Phase III clinical trials of adefovir dipivoxil in patients with chronic hepatitis B.
Table 1: Efficacy of Adefovir Dipivoxil 10 mg in HBeAg-Positive Chronic Hepatitis B (Study 437) at Week 48
| Efficacy Endpoint | Adefovir Dipivoxil 10 mg (n=172) | Placebo (n=170) | p-value |
| Histologic Improvement | 53% | 25% | <0.001 |
| Median Reduction in Serum HBV DNA (log10 copies/mL) | 3.52 | 0.55 | <0.001 |
| Undetectable Serum HBV DNA (<400 copies/mL) | 21% | 0% | <0.001 |
| Normalization of Alanine Aminotransferase (ALT) | 48% | 16% | <0.001 |
| HBeAg Seroconversion | 12% | 6% | 0.049 |
Data sourced from Marcellin et al., N Engl J Med 2003.[11]
Table 2: Efficacy of Adefovir Dipivoxil 10 mg in HBeAg-Negative Chronic Hepatitis B (Study 438) at Week 48
| Efficacy Endpoint | Adefovir Dipivoxil 10 mg (n=123) | Placebo (n=62) | p-value |
| Histologic Improvement | 64% | 33% | 0.0002 |
| Median Reduction in Serum HBV DNA (log10 copies/mL) | 3.91 | 1.35 | <0.001 |
| Undetectable Serum HBV DNA (<400 copies/mL) | 51% | 0% | <0.001 |
| Normalization of Alanine Aminotransferase (ALT) | 72% | 29% | <0.001 |
Data sourced from Hadziyannis et al., N Engl J Med 2003 and Gilead Sciences Press Release, September 19, 2001.[3]
Table 3: Renal Safety Profile of Adefovir Dipivoxil 10 mg at Week 48
| Safety Parameter | Study 437 (HBeAg-Positive) | Study 438 (HBeAg-Negative) |
| Adefovir 10 mg | Placebo | |
| Increase in Serum Creatinine (B1669602) ≥0.5 mg/dL from Baseline | 3% | 2% |
| Confirmed Serum Phosphorus <2.0 mg/dL | 1% | 1% |
Data compiled from Marcellin et al., N Engl J Med 2003 and Hadziyannis et al., N Engl J Med 2003.[11]
Experimental Protocols
In Vitro HBV DNA Polymerase Inhibition Assay
Objective: To determine the inhibitory activity of this compound against the HBV DNA polymerase.
Methodology:
-
Enzyme Source: Purified recombinant HBV DNA polymerase is used.
-
Substrate: A DNA template-primer, such as poly(dA)-oligo(dT), is utilized.
-
Reaction Mixture: The reaction includes the enzyme, template-primer, a mixture of deoxynucleotide triphosphates (dATP, dCTP, dGTP, and dTTP, with one being radiolabeled, e.g., [³H]dTTP), and varying concentrations of this compound.
-
Incubation: The reaction is incubated at 37°C to allow for DNA synthesis.
-
Quantification: The amount of radiolabeled nucleotide incorporated into the newly synthesized DNA is measured, typically by acid precipitation followed by liquid scintillation counting.
-
Data Analysis: The percentage of inhibition at each concentration of this compound is calculated relative to a no-drug control. The inhibition constant (Ki) is then determined through kinetic analysis.
Clinical Trial Protocol Synopsis (Studies 437 & 438)
Objective: To evaluate the efficacy and safety of adefovir dipivoxil in patients with chronic hepatitis B.
Study Design:
-
Phase: III
-
Design: Randomized, double-blind, placebo-controlled, multicenter.
-
Patient Population: Adults with chronic hepatitis B, with either HBeAg-positive (Study 437) or HBeAg-negative (Study 438) status, evidence of active viral replication, and compensated liver disease.
-
Intervention: Oral adefovir dipivoxil (10 mg daily) or matching placebo.
-
Duration: 48 weeks of treatment.
-
Primary Efficacy Endpoint: Histological improvement, defined as a decrease of at least two points in the Knodell necroinflammatory score without worsening of fibrosis.
-
Secondary Efficacy Endpoints: Change in serum HBV DNA, normalization of ALT levels, and HBeAg seroconversion (for Study 437).
-
Safety Assessments: Monitoring of adverse events and laboratory parameters, with a focus on renal function (serum creatinine and phosphorus).
-
Statistical Analysis: Efficacy endpoints were compared between the adefovir dipivoxil and placebo groups using appropriate statistical tests (e.g., chi-square test for categorical variables and t-test or Wilcoxon rank-sum test for continuous variables).
Mandatory Visualizations
Caption: Mechanism of action of Adefovir Dipivoxil.
References
- 1. Pradefovir Treatment in Patients With Chronic Hepatitis B: Week 24 Results From a Multicenter, Double-Blind, Randomized, Noninferiority, Phase 2 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A placebo-controlled phase I/II study of adefovir dipivoxil in patients with chronic hepatitis B virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. gilead.com [gilead.com]
- 4. Hepatitis B Virus e Antigen Loss during Adefovir Dipivoxil Therapy Is Associated with Enhanced Virus-Specific CD4+ T-Cell Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibitory Effect of Adefovir on Viral DNA Synthesis and Covalently Closed Circular DNA Formation in Duck Hepatitis B Virus-Infected Hepatocytes In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gilead Reports Strong Data From First Phase III HBV Trial + | Bioworld | BioWorld [bioworld.com]
- 7. phdres.caregate.net [phdres.caregate.net]
- 8. Comparison of the antiviral activity of adefovir and tenofovir on hepatitis B virus in HIV-HBV-coinfected patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Adefovir dipivoxil for the treatment of hepatitis B e antigen-positive chronic hepatitis B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Adefovir dipivoxil for the treatment of hepatitis B e antigen-negative chronic hepatitis B - PubMed [pubmed.ncbi.nlm.nih.gov]
Adefovir Diphosphate: A Technical Guide to its Antiviral Mechanism and Evaluation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of adefovir (B194249) diphosphate (B83284), the active antiviral metabolite of the prodrug adefovir dipivoxil. It details its physicochemical properties, primary mechanism of action against Hepatitis B Virus (HBV), and its influence on cellular signaling pathways. Furthermore, this guide outlines detailed experimental protocols for the evaluation of its antiviral efficacy and cytotoxicity, serving as a valuable resource for researchers in the field of antiviral drug development.
Physicochemical and Pharmacokinetic Properties of Adefovir and its Derivatives
Adefovir is an acyclic nucleotide analog of adenosine (B11128) monophosphate. To enhance its oral bioavailability, it is administered as the prodrug adefovir dipivoxil. Following oral administration, adefovir dipivoxil is rapidly absorbed and converted by cellular esterases to adefovir. Subsequently, cellular kinases phosphorylate adefovir to its pharmacologically active form, adefovir diphosphate.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Quantitative Data |
| This compound | 129532-77-0[1] | C8H14N5O10P3[1] | 433.15[1] | Ki (HBV DNA Polymerase): 0.1 µM[2][3] Ki (Human DNA Polymerase α): 1.18 µM[2][3] Ki (Human DNA Polymerase γ): 0.97 µM[2][3] |
| Adefovir | 106941-25-7 | C8H12N5O4P | 273.19[4] | IC50 (Wild-Type HBV): 0.2 - 2.5 µM[5] |
| Adefovir Dipivoxil | 142340-99-6[2][3] | C20H32N5O8P[3] | 501.5[3] | Oral Bioavailability: ~59%[2][3] |
Mechanism of Action
Inhibition of HBV DNA Polymerase
The primary antiviral mechanism of this compound is the inhibition of the HBV DNA polymerase, which also functions as a reverse transcriptase. This inhibition occurs through two main actions:
-
Competitive Inhibition: this compound is a structural analog of deoxyadenosine (B7792050) triphosphate (dATP) and competes with it for the active site of the viral polymerase. This competition reduces the rate of viral DNA synthesis.[2][5]
-
Chain Termination: Once incorporated into the growing viral DNA chain, this compound acts as a chain terminator. It lacks the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond, thereby halting DNA elongation and viral replication.[5]
Modulation of STAT3 Signaling
Recent studies have indicated that adefovir dipivoxil may have effects beyond direct viral polymerase inhibition. It has been shown to interfere with the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3). The phosphorylation of STAT3 is a critical step in many signaling pathways that can be exploited by viruses to promote their replication. By inhibiting STAT3 phosphorylation, adefovir dipivoxil may disrupt these pro-viral cellular environments.
Experimental Protocols
The following are composite protocols based on established methodologies for evaluating the antiviral properties of this compound.
Protocol 1: In Vitro Antiviral Efficacy Assay (IC50 Determination)
Objective: To determine the 50% inhibitory concentration (IC50) of adefovir against HBV replication in a cell-based assay.
Materials:
-
HBV-producing human hepatoma cell line (e.g., HepG2.2.15)
-
Complete culture medium (e.g., DMEM/F12 with 10% FBS, antibiotics)
-
Adefovir stock solution (dissolved in an appropriate solvent like DMSO)
-
Multi-well cell culture plates (e.g., 24-well or 96-well)
-
Viral DNA extraction kit
-
Reagents for quantitative PCR (qPCR), including HBV-specific primers and probe
-
qPCR instrument
Methodology:
-
Cell Seeding: Seed HepG2.2.15 cells in multi-well plates at a density that allows for logarithmic growth throughout the experiment and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of adefovir in culture medium. Remove the existing medium from the cells and replace it with the medium containing the various concentrations of adefovir. Include untreated cells as a negative control and a solvent-only control.
-
Incubation: Incubate the plates for 6-9 days. To maintain compound concentration and cell health, replace the drug-containing medium every 2-3 days.
-
Harvesting Viral DNA: After the incubation period, collect the cell culture supernatant. Isolate encapsidated viral DNA from the supernatant using a suitable viral DNA extraction kit according to the manufacturer's protocol.
-
Quantitative PCR (qPCR): Quantify the amount of HBV DNA in the extracted samples using a validated qPCR assay with HBV-specific primers and probe.
-
Data Analysis: Plot the percentage of inhibition of HBV DNA replication against the logarithm of the adefovir concentration. Calculate the IC50 value using a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope).
Protocol 2: HBV DNA Polymerase Inhibition Assay (Ki Determination)
Objective: To determine the inhibition constant (Ki) of this compound for purified HBV DNA polymerase.
Materials:
-
Purified recombinant HBV DNA polymerase
-
DNA template-primer (e.g., poly(dA)-oligo(dT))
-
Deoxynucleotide triphosphates (dCTP, dGTP, dTTP, and dATP)
-
Radiolabeled dATP (e.g., [α-³²P]dATP or [α-³³P]dATP)
-
This compound stock solution
-
Reaction buffer (containing Tris-HCl, MgCl₂, DTT, KCl)
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation counter
Methodology:
-
Reaction Setup: Prepare reaction mixtures containing the reaction buffer, DNA template-primer, and fixed concentrations of dCTP, dGTP, and dTTP.
-
Inhibitor and Substrate Addition: Add varying concentrations of this compound to the reaction tubes. To initiate the reaction, add a mixture of unlabeled dATP and a tracer amount of radiolabeled dATP at different concentrations.
-
Incubation: Incubate the reaction mixtures at 37°C for a defined period (e.g., 60 minutes) to allow for DNA synthesis.
-
Reaction Termination and Precipitation: Stop the reaction by adding cold TCA. Precipitate the newly synthesized DNA on ice.
-
Filtration and Washing: Collect the precipitated DNA on glass fiber filters. Wash the filters extensively with TCA and ethanol (B145695) to remove unincorporated radiolabeled dATP.
-
Quantification: Dry the filters and measure the amount of incorporated radioactivity using a scintillation counter.
-
Data Analysis: Plot the reaction velocity (rate of DNA synthesis) against the substrate (dATP) concentration for each inhibitor concentration. Determine the Ki value using appropriate enzyme kinetic models, such as Lineweaver-Burk or Dixon plots.
Protocol 3: Cellular Cytotoxicity Assay
Objective: To assess the cytotoxic effects of adefovir on host cells and determine its therapeutic window.
Materials:
-
Human hepatoma cell lines (e.g., HepG2, Huh-7)
-
Complete culture medium
-
Adefovir stock solution
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, XTT, or a reagent for a resazurin-based assay)
-
Microplate reader
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours.
-
Drug Treatment: Add serial dilutions of adefovir to the wells. The concentration range should span that used in the efficacy assay and higher. Include a vehicle-only control and a "cells only" (no drug) control.
-
Incubation: Incubate the plates for a period equivalent to the duration of the antiviral efficacy assay (e.g., 6-7 days).
-
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Measurement: Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control for each adefovir concentration. Plot the percentage of viability against the logarithm of the adefovir concentration and determine the 50% cytotoxic concentration (CC50) using non-linear regression.
References
- 1. What is the mechanism of Adefovir Dipivoxil? [synapse.patsnap.com]
- 2. Adefovir Dipivoxil as a Therapeutic Candidate for Medullary Thyroid Carcinoma: Targeting RET and STAT3 Proto-Oncogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
An In-depth Technical Guide on the Core Mechanism of Action of Adefovir Diphosphate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism by which adefovir (B194249) inhibits the DNA polymerase of the Hepatitis B virus (HBV). The document details the molecular interactions, enzymatic kinetics, and the structural basis of its antiviral activity. Experimental protocols for key assays and quantitative data are presented to support further research and drug development efforts in this domain.
Overview of Adefovir's Antiviral Activity
Adefovir dipivoxil is an orally administered diester prodrug of adefovir, an acyclic nucleotide analog of adenosine (B11128) monophosphate.[1][2] Following administration, it is rapidly converted to its active form, adefovir.[3] For adefovir to exert its antiviral effect, it must be phosphorylated by intracellular host cell kinases to its active metabolite, adefovir diphosphate (B83284).[3][4][5] This active metabolite is the key agent responsible for inhibiting HBV replication.
The primary mechanism of action of adefovir diphosphate is the inhibition of the HBV DNA polymerase, which also functions as a reverse transcriptase.[3][6] This inhibition is achieved through a dual mechanism:
-
Competitive Inhibition : As a structural analog of deoxyadenosine (B7792050) triphosphate (dATP), this compound directly competes with this natural substrate for the active site of the viral polymerase.[3][4][7] This competition effectively reduces the rate of viral DNA synthesis.
-
DNA Chain Termination : After being incorporated into the growing viral DNA chain, adefovir lacks the 3'-hydroxyl group required to form the next phosphodiester bond.[3][4][6] This structural feature leads to the premature termination of DNA chain elongation, thereby halting viral replication.[3][4]
This compound is a potent inhibitor of HBV DNA polymerase but a weak inhibitor of human DNA polymerases α and γ, which accounts for its selective antiviral activity.[1][7]
Intracellular Activation and Mechanism of Action Pathway
The following diagram illustrates the conversion of the prodrug adefovir dipivoxil to its active form and its subsequent action on the HBV DNA polymerase.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Adefovir - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. What is the mechanism of Adefovir Dipivoxil? [synapse.patsnap.com]
- 5. Adefovir - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 6. Adefovir | C8H12N5O4P | CID 60172 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. drugs.com [drugs.com]
A Technical Guide to the Intracellular Metabolism of Adefovir
Introduction
Adefovir (B194249) dipivoxil, an oral prodrug of adefovir, is an acyclic nucleotide analog of adenosine (B11128) monophosphate used in the treatment of chronic hepatitis B virus (HBV) infection.[1][2][3] Its therapeutic efficacy is entirely dependent on its intracellular conversion to the active antiviral agent, adefovir diphosphate (B83284). This process involves enzymatic hydrolysis followed by two sequential phosphorylation steps orchestrated by host cellular kinases.[4][5] This technical guide provides an in-depth exploration of this critical metabolic pathway, presenting key quantitative data, detailed experimental protocols, and visual diagrams to elucidate the molecular journey of adefovir from a prodrug to a potent inhibitor of viral replication.
The Metabolic Activation Pathway
The intracellular activation of adefovir is a multi-step process that begins after the oral administration and absorption of its prodrug, adefovir dipivoxil. The dipivoxil moiety enhances the drug's lipophilicity and oral bioavailability.[6][7]
-
Hydrolysis: Upon entering the cell, adefovir dipivoxil is rapidly cleaved by cellular esterases. This hydrolysis removes the two pivaloyloxymethyl (POM) groups, releasing the parent compound, adefovir (PMEA).[5][8]
-
First Phosphorylation: Adefovir undergoes its first phosphorylation to become adefovir monophosphate. This reaction is catalyzed by cellular adenylate kinases, with adenylate kinase 2 (AK2) and adenylate kinase 4 (AK4) being implicated in this step.[9][10] Some studies also suggest that 5-phosphoribosyl-1-pyrophosphate (PRPP) synthetase may contribute to this initial phosphorylation.[2]
-
Second Phosphorylation: The newly formed adefovir monophosphate is then efficiently converted to the active metabolite, adefovir diphosphate. This final phosphorylation step is carried out by nucleoside diphosphate kinases (NME1 and NME2).[9][10]
This compound is the pharmacologically active form of the drug. It acts as a competitive inhibitor of HBV DNA polymerase (reverse transcriptase), competing with the natural substrate, deoxyadenosine (B7792050) triphosphate (dATP).[3][11] Its incorporation into the nascent viral DNA strand leads to chain termination, as it lacks the 3'-hydroxyl group required for further elongation, effectively halting viral replication.[6]
References
- 1. Adefovir - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 2. Metabolic Activation of Pradefovir by CYP3A4 and Its Potential as an Inhibitor or Inducer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. What is the mechanism of Adefovir Dipivoxil? [synapse.patsnap.com]
- 6. benchchem.com [benchchem.com]
- 7. Single-Dose Pharmacokinetics and Safety of the Oral Antiviral Compound Adefovir Dipivoxil in Children Infected with Human Immunodeficiency Virus Type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effective metabolism and long intracellular half life of the anti-hepatitis B agent adefovir in hepatic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ClinPGx [clinpgx.org]
- 10. Investigation of the Structure and Dynamics of Antiviral Drug Adefovir Dipivoxil by Site-Specific Spin–Lattice Relaxation Time Measurements and Chemical Shift Anisotropy Tensor Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
A Technical Guide to Adefovir Diphosphate: A Nucleotide Analog Inhibitor of HBV Reverse Transcriptase
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive technical overview of adefovir (B194249) diphosphate, the active metabolite of the prodrug adefovir dipivoxil. Adefovir is an acyclic nucleotide analog of adenosine (B11128) monophosphate used in the treatment of chronic hepatitis B virus (HBV) infection.[1][2] This guide details its mechanism of action as a competitive inhibitor and chain terminator of HBV DNA polymerase, presents key quantitative data on its efficacy and selectivity, outlines representative experimental protocols for its evaluation, and illustrates its metabolic pathway and inhibitory mechanism through detailed diagrams.
Metabolic Activation and Pharmacokinetics
Adefovir is administered orally as the diester prodrug, adefovir dipivoxil, to enhance oral bioavailability.[3] Following oral administration, adefovir dipivoxil is rapidly absorbed and hydrolyzed by cellular enzymes into its active form, adefovir.[4] Subsequently, cellular kinases phosphorylate adefovir to its pharmacologically active metabolite, adefovir diphosphate.[1][2][5] This two-step phosphorylation is a critical activation process that enables the drug to function as a nucleotide analog.[6]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Adefovir - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 3. Antiviral Efficacy and Pharmacokinetics of Oral Adefovir Dipivoxil in Chronically Woodchuck Hepatitis Virus-Infected Woodchucks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Adefovir Dipivoxil? [synapse.patsnap.com]
- 5. drugs.com [drugs.com]
- 6. files.core.ac.uk [files.core.ac.uk]
The Core Mechanism of Adefovir Diphosphate in Halting Viral Replication: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the role and mechanism of adefovir (B194249) diphosphate (B83284), the active metabolite of the prodrug adefovir dipivoxil, in the inhibition of viral replication. It is designed to serve as a comprehensive resource, detailing the molecular interactions, quantitative efficacy, and experimental methodologies relevant to the study of this critical antiviral agent, primarily in the context of Hepatitis B Virus (HBV).
Introduction: From Prodrug to Active Antiviral Agent
Adefovir dipivoxil is an orally administered acyclic nucleotide analog of adenosine (B11128) monophosphate.[1][2] As a prodrug, it is designed to enhance bioavailability, allowing it to efficiently cross biological membranes.[3][4] Following administration, it undergoes a multi-step intracellular conversion to its pharmacologically active form, adefovir diphosphate, which is the focus of this guide.[1][3][5] This active metabolite is a potent inhibitor of viral DNA synthesis and is a cornerstone in the management of chronic hepatitis B.[2][6]
Mechanism of Action: Competitive Inhibition and Chain Termination
The antiviral activity of this compound is centered on its interaction with the viral DNA polymerase, an enzyme essential for the replication of the viral genome.[3] In HBV, this enzyme also functions as a reverse transcriptase.[1][6] The mechanism can be dissected into two primary steps:
-
Competitive Inhibition: this compound structurally mimics the natural substrate, deoxyadenosine (B7792050) triphosphate (dATP).[5][7] This structural similarity allows it to compete with dATP for the active site of the HBV DNA polymerase.[1][3] By binding to the enzyme, it effectively blocks the natural nucleotide from being incorporated, thus inhibiting the polymerase's function.
-
DNA Chain Termination: Upon successful competition, this compound is incorporated into the nascent viral DNA strand.[1][5] However, unlike dATP, the adefovir molecule lacks the crucial 3'-hydroxyl group necessary for the formation of the next phosphodiester bond. This structural deficiency makes the addition of subsequent nucleotides impossible, leading to the premature termination of DNA chain elongation.[3][6] This abrupt halt in DNA synthesis is the ultimate step that prevents the virus from producing complete, viable genomes, thereby stopping its replication cycle.[3][5]
Quantitative Analysis of this compound's Antiviral Activity
The efficacy of this compound has been quantified through various in vitro studies. These data are crucial for understanding its potency and therapeutic window.
| Parameter | Description | Virus/Enzyme | Value | Reference(s) |
| IC₅₀ | The concentration of adefovir that inhibits 50% of viral DNA synthesis in vitro. | Hepatitis B Virus (HBV) | 0.2 to 2.5 µM | [6] |
| Kᵢ | The inhibition constant for this compound against the viral polymerase, indicating binding affinity. | HBV DNA Polymerase | 0.1 µM | [6] |
| Kᵢ | Inhibition constant against human DNA polymerase α, indicating selectivity. | Human DNA Polymerase α | 1.18 µM | [6] |
| Kᵢ | Inhibition constant against human DNA polymerase γ, indicating selectivity. | Human DNA Polymerase γ | 0.97 µM | [6] |
IC₅₀: 50% inhibitory concentration; Kᵢ: Inhibition constant.
Viral Resistance to Adefovir
Prolonged therapy with adefovir can lead to the selection of resistant HBV variants. Resistance is primarily associated with specific mutations in the reverse transcriptase (RT) domain of the viral polymerase gene.
| Mutation | Description | Fold Resistance to Adefovir (in vitro) | Reference(s) |
| rtN236T | A substitution of asparagine with threonine at codon 236. This is a primary adefovir resistance mutation. | 7-fold | [8] |
| rtA181V | A substitution of alanine (B10760859) with valine at codon 181. | 4.3-fold | [8] |
| rtA181V + rtN236T | A double mutant combination that confers higher levels of resistance. | 18-fold | [8] |
The molecular basis for this resistance involves conformational changes in the active site of the polymerase, which reduces the binding affinity of this compound.[7] This diminished interaction allows the natural substrate, dATP, to more effectively outcompete the drug, thereby reducing its antiviral efficacy.[7] The cumulative incidence of adefovir resistance increases with the duration of therapy, reaching approximately 29% after five years of continuous monotherapy.[8][9][10]
Experimental Protocols
In Vitro Antiviral Efficacy Assay (EC₅₀ Determination)
This protocol outlines the determination of the 50% effective concentration (EC₅₀) of adefovir against HBV in a cell culture model.
-
Cell Culture: Culture human hepatoma cell lines (e.g., HepG2 2.2.15) that are stably transfected with the HBV genome. Maintain cells in an appropriate medium under standard conditions (37°C, 5% CO₂).
-
Drug Treatment: Seed the cells in multi-well plates. After cell adherence, treat with a serial dilution of adefovir dipivoxil (ranging from sub-nanomolar to micromolar concentrations) for a period of 7-10 days. Include a no-drug (vehicle) control.
-
DNA Extraction: Following the treatment period, lyse the cells and extract the intracellular HBV DNA replicative intermediates. Alternatively, collect the supernatant to quantify extracellular viral DNA.
-
Quantification of Viral DNA: Use quantitative real-time PCR (qPCR) or Southern blot analysis to measure the amount of HBV DNA in both treated and control samples.
-
Data Analysis: Normalize the viral DNA levels in the drug-treated wells to the vehicle control. Plot the percentage of viral replication inhibition against the drug concentration. Use a non-linear regression model (e.g., a four-parameter dose-response curve) to calculate the EC₅₀ value.
Enzyme Inhibition Assay (Kᵢ Determination)
This protocol determines the inhibition constant (Kᵢ) of this compound for the HBV DNA polymerase.
-
Reagents: Prepare a reaction mixture containing a buffer, purified recombinant HBV DNA polymerase, a DNA template-primer, and varying concentrations of this compound.
-
Enzyme Reaction: Initiate the polymerization reaction by adding a mixture of dNTPs, including a radiolabeled or fluorescently labeled dATP, and the natural substrate dATP at a concentration near its Michaelis constant (Kₘ).
-
Incubation: Allow the reaction to proceed for a fixed time at the optimal temperature for the enzyme.
-
Termination and Detection: Stop the reaction (e.g., by adding EDTA). Quantify the incorporation of the labeled dATP into the DNA strand using methods like scintillation counting or fluorescence detection.
-
Data Analysis: Determine the reaction velocities at different inhibitor concentrations. Calculate the Kᵢ value using the Cheng-Prusoff equation or by direct fitting to competitive inhibition models.
Visualizations: Pathways and Workflows
The following diagrams illustrate the key processes described in this guide.
References
- 1. Adefovir - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 2. Adefovir - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. What is the mechanism of Adefovir Dipivoxil? [synapse.patsnap.com]
- 4. Investigation of the Structure and Dynamics of Antiviral Drug Adefovir Dipivoxil by Site-Specific Spin–Lattice Relaxation Time Measurements and Chemical Shift Anisotropy Tensor Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SMPDB [smpdb.ca]
- 6. go.drugbank.com [go.drugbank.com]
- 7. benchchem.com [benchchem.com]
- 8. In vitro susceptibility of adefovir-associated hepatitis B virus polymerase mutations to other antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Complex dynamics of hepatitis B virus resistance to adefovir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [Resistance to adefovir in patients with chronic hepatitis B] - PubMed [pubmed.ncbi.nlm.nih.gov]
Adefovir Diphosphate: A Deep Dive into its Antiviral Mechanism and Research Landscape
For Researchers, Scientists, and Drug Development Professionals
Adefovir (B194249) diphosphate (B83284), the active metabolite of the prodrug Adefovir dipivoxil, stands as a cornerstone in the therapeutic arsenal (B13267) against chronic hepatitis B virus (HBV) infection. This technical guide provides a comprehensive literature review of the research surrounding Adefovir diphosphate, focusing on its mechanism of action, antiviral activity, and the experimental methodologies used to elucidate its properties. All quantitative data has been summarized into structured tables for comparative analysis, and key processes are visualized through detailed diagrams.
Mechanism of Action: A Two-Pronged Attack on Viral Replication
Adefovir dipivoxil, an oral prodrug, is designed to enhance the bioavailability of Adefovir.[1][2] Following oral administration, it is rapidly absorbed and hydrolyzed by cellular esterases in the intestines and liver to its active form, Adefovir.[1][3] Once inside the host hepatocytes, Adefovir undergoes two sequential phosphorylation steps catalyzed by cellular kinases to form this compound.[3][4][5] This active metabolite is a structural analog of deoxyadenosine (B7792050) monophosphate (dAMP).[6]
This compound inhibits HBV DNA polymerase, which also functions as a reverse transcriptase, through a dual mechanism:[1][6]
-
Competitive Inhibition: this compound competes with the natural substrate, deoxyadenosine triphosphate (dATP), for the active site of the HBV DNA polymerase.[1][3] This competition effectively reduces the rate of viral DNA synthesis.[6]
-
DNA Chain Termination: Upon incorporation into the nascent viral DNA strand, this compound acts as a chain terminator.[1][3] Lacking the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond, it halts further elongation of the DNA chain, thereby preventing viral replication.[1][6]
This targeted inhibition of the viral polymerase, coupled with a lower affinity for human DNA polymerases, contributes to its therapeutic window.[7][8]
Figure 1: Prodrug activation and mechanism of action of Adefovir.
Quantitative Pharmacological Data
The antiviral efficacy and selectivity of this compound have been quantified through various in vitro studies. The following tables summarize key pharmacological parameters.
Table 1: Inhibitory Activity against Viral and Human DNA Polymerases
| Polymerase | Inhibition Constant (Ki) | Reference(s) |
| HBV DNA Polymerase | 0.1 µM | [7][8] |
| Human DNA Polymerase α | 1.18 µM | [7][8] |
| Human DNA Polymerase γ | 0.97 µM | [7][8] |
| Human DNA Polymerase β | 12-fold higher than for HBV polymerase | [9] |
Table 2: In Vitro Antiviral Activity
| Parameter | Value | Cell Line(s) | Reference(s) |
| IC50 (HBV DNA synthesis) | 0.2 - 2.5 µM | HBV transfected human hepatoma cells | [7] |
| IC50 (freshly stimulated T cells) | 63.12 nM | Human T cells | [10] |
| IC50 (pre-activated T cells) | 364.8 nM | Human T cells | [10] |
Table 3: Pharmacokinetic Properties of Adefovir (from 10 mg Adefovir Dipivoxil dose)
| Parameter | Value | Reference(s) |
| Oral Bioavailability | ~59% | [7] |
| Peak Plasma Concentration (Cmax) | 18.4 ± 6.26 ng/mL | [7] |
| Time to Peak Concentration (Tmax) | 0.58 - 4 hours | [7] |
| Area Under the Curve (AUC0–∞) | 220 ± 70.0 ng∙h/mL | [7] |
| Volume of Distribution | 352 - 392 mL/kg | [8][11] |
| Plasma Protein Binding | ≤ 4% | [9][11] |
| Terminal Elimination Half-life | ~7.48 ± 1.65 hours | [11] |
| Urinary Excretion (24h) | ~45% (as Adefovir) | [7][8] |
Table 4: Intracellular Half-life of this compound
| Cell Type | Half-life (hours) | Reference(s) |
| Hep G2 cells | 33 ± 3 | [12] |
| Huh-7 cells | 10 ± 1 | [12] |
| Primary human hepatocytes (donor 1) | 48 ± 3 | [12] |
| Primary human hepatocytes (donor 2) | 33 ± 2 | [12] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. The following sections outline the core experimental protocols used in this compound studies.
In Vitro Antiviral Activity Assay
This assay determines the concentration of Adefovir that inhibits 50% of viral replication (IC50) in cell culture.[1]
Methodology:
-
Cell Culture: Human hepatoma cell lines (e.g., HepG2, Huh-7) capable of supporting HBV replication are cultured in an appropriate medium.[1][12]
-
Drug Treatment: Cells are treated with serial dilutions of Adefovir.
-
HBV Infection/Transfection: Cells are infected with HBV or transfected with an HBV-producing plasmid.
-
Incubation: The treated cells are incubated for a defined period to allow for viral replication.
-
Quantification of Viral DNA: HBV DNA levels in the cell culture supernatant or intracellularly are quantified using methods such as quantitative PCR (qPCR) or Southern blot.[1]
-
Data Analysis: The percentage of inhibition of HBV DNA replication is plotted against the drug concentration to calculate the IC50 value.[6]
Figure 2: Workflow for an in vitro antiviral activity assay.
Enzyme Inhibition Assay
This biochemical assay quantifies the inhibitory potency of this compound against purified DNA polymerases to determine the inhibition constant (Ki).[1]
Methodology:
-
Enzyme and Substrate Preparation: Recombinant HBV DNA polymerase and human DNA polymerases (α, β, γ) are purified. A DNA template-primer and deoxyribonucleotide triphosphates (dNTPs), including radiolabeled or fluorescently tagged dATP, are prepared.[1]
-
Reaction Mixture: A reaction is set up containing the purified enzyme, the DNA template-primer, dNTPs, and varying concentrations of this compound.[1]
-
Incubation: The reaction is allowed to proceed for a specific time at an optimal temperature.[1]
-
Measurement of DNA Synthesis: The amount of newly synthesized DNA is measured by quantifying the incorporation of the labeled dNTPs.[1]
-
Data Analysis: Kinetic data are fitted to enzyme inhibition models (e.g., Michaelis-Menten) to calculate the Ki value, which reflects the binding affinity of the inhibitor to the enzyme.[1]
Figure 3: Workflow for an enzyme inhibition assay.
Intracellular Metabolism Analysis
This protocol outlines a general procedure for studying the intracellular phosphorylation of Adefovir to its active diphosphate form.[11]
Methodology:
-
Cell Culture: Human hepatoma cells (e.g., HepG2) or primary human hepatocytes are cultured in appropriate conditions.[11]
-
Drug Incubation: Cells are incubated with Adefovir for various time points (e.g., 0, 2, 4, 8, 24 hours) to assess the kinetics of phosphorylation.[11]
-
Cell Lysis and Metabolite Extraction: At each time point, cells are washed with ice-cold phosphate-buffered saline (PBS) to remove extracellular drug, followed by cell lysis and extraction of intracellular metabolites.[11]
-
Metabolite Quantification: The concentrations of Adefovir and its phosphorylated metabolites (Adefovir monophosphate and this compound) are quantified using a sensitive analytical method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5][12]
-
Data Analysis: The intracellular concentrations of each metabolite are plotted over time to determine the rate and extent of phosphorylation.
Resistance to Adefovir
While Adefovir has a higher barrier to resistance compared to some other antivirals, long-term therapy can lead to the emergence of resistant HBV mutants.[3][13] The cumulative rates of resistance have been reported to increase over years of therapy.[13]
Two major mutations in the HBV polymerase gene are associated with Adefovir resistance:
-
rtN236T: This mutation in the D domain of the HBV polymerase is a key resistance mutation.[13][14]
-
rtA181V/T: This mutation also confers resistance to Adefovir.[13][15]
These mutations can occur alone or in combination.[16] The emergence of these resistant strains can lead to a virologic rebound and potential clinical relapse.[13] In vitro studies have shown that Adefovir-resistant mutants may remain sensitive to other antiviral agents like lamivudine, entecavir, and tenofovir, providing options for salvage therapy.[13][14]
Conclusion
This compound remains a significant antiviral agent in the management of chronic hepatitis B. Its well-characterized dual mechanism of action, involving competitive inhibition of the viral polymerase and chain termination of viral DNA, provides a robust basis for its efficacy. The comprehensive quantitative data on its pharmacological properties and the detailed experimental protocols outlined in this guide offer a valuable resource for researchers and drug development professionals. Understanding the nuances of its mechanism, pharmacokinetics, and the potential for resistance is critical for its optimal use in clinical practice and for the development of next-generation antiviral therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. What is the mechanism of Adefovir Dipivoxil? [synapse.patsnap.com]
- 4. Adefovir - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Adefovir Dipivoxil: Package Insert / Prescribing Info / MOA [drugs.com]
- 9. pdf.hres.ca [pdf.hres.ca]
- 10. scienceopen.com [scienceopen.com]
- 11. benchchem.com [benchchem.com]
- 12. Effective metabolism and long intracellular half life of the anti-hepatitis B agent adefovir in hepatic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. [Resistance to adefovir in patients with chronic hepatitis B] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Management of hepatitis B patients with antiviral resistance [natap.org]
- 15. Resistant mutants induced by adefovir dipivoxil in hepatitis B virus isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. In vitro susceptibility of adefovir-associated hepatitis B virus polymerase mutations to other antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: In Vitro Assay for Adefovir Diphosphate Activity
Introduction
Adefovir (B194249) dipivoxil is an orally administered prodrug of adefovir, an acyclic nucleotide analog of adenosine (B11128) monophosphate.[1] Following administration, it is converted by cellular kinases to its active metabolite, adefovir diphosphate (B83284) (ADV-DP).[1][2] ADV-DP is a potent and specific inhibitor of viral DNA polymerases, particularly the reverse transcriptase (RT) domain of the Hepatitis B Virus (HBV) polymerase.[3][4] Its mechanism of action involves competitive inhibition with the natural substrate, deoxyadenosine (B7792050) triphosphate (dATP), and subsequent incorporation into the viral DNA, leading to chain termination and cessation of viral replication.[2][5] This application note describes a standard in vitro polymerase assay to determine the inhibitory activity of ADV-DP.
Assay Principle
The in vitro activity of ADV-DP is quantified by its ability to inhibit the DNA polymerization activity of a viral polymerase. The assay measures the incorporation of a labeled deoxynucleotide triphosphate (dNTP) into a synthetic DNA primer-template duplex in the presence of varying concentrations of the inhibitor (ADV-DP). The concentration at which ADV-DP inhibits 50% of the polymerase activity is determined as the half-maximal inhibitory concentration (IC50) or as the inhibition constant (Ki) through competitive inhibition analysis.[3][4]
Mechanism of Action Visualization
The following diagram illustrates the intracellular activation of Adefovir and its subsequent mechanism of inhibiting viral DNA polymerase.
Caption: Intracellular activation and inhibitory action of this compound.
Experimental Protocols
Materials and Reagents
-
Enzyme: Recombinant Hepatitis B Virus (HBV) DNA Polymerase.
-
Inhibitor: this compound (ADV-DP), prepared in appropriate dilutions.
-
Substrate: Deoxyadenosine triphosphate (dATP).
-
Labeled Nucleotide: [α-³²P]dCTP or a fluorescently labeled dNTP.
-
Other dNTPs: dGTP, dTTP.
-
Primer/Template: A synthetic DNA or RNA/DNA hybrid primer-template duplex designed to allow polymerase-mediated extension.
-
Reaction Buffer: Typically contains Tris-HCl (pH 7.5-8.0), MgCl₂, DTT, KCl, and a non-ionic detergent like Triton X-100.
-
Quenching Solution: EDTA solution to stop the reaction.
-
Detection System: Scintillation counter (for radioactivity) or fluorescence plate reader. Alternatively, reaction products can be resolved using denaturing polyacrylamide gel electrophoresis (PAGE) and visualized by autoradiography or fluorescence imaging.[6]
Assay Workflow Visualization
Caption: Step-by-step workflow for the in vitro polymerase inhibition assay.
Step-by-Step Protocol
-
Preparation:
-
Thaw all reagents (enzyme, buffers, dNTPs, primer/template) on ice.
-
Prepare serial dilutions of ADV-DP in the reaction buffer. A typical concentration range would bracket the expected Ki/IC50 value (e.g., 0.01 µM to 10 µM).
-
Prepare a master mix of the reaction buffer, HBV polymerase, and primer/template.
-
-
Reaction Setup:
-
Aliquot the master mix into microcentrifuge tubes or a 96-well plate.
-
Add the serially diluted ADV-DP or a vehicle control to the respective tubes/wells.
-
Pre-incubate the mixtures at 37°C for 5-10 minutes to allow the inhibitor to bind to the polymerase.[7]
-
-
Initiation and Incubation:
-
Initiate the reaction by adding a dNTP mixture containing a fixed concentration of dATP, dGTP, dTTP, and the labeled dNTP (e.g., [α-³²P]dCTP).
-
Incubate the reaction at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction remains in the linear range of product formation.
-
-
Termination and Detection:
-
Stop the reaction by adding a quenching solution, such as 50 mM EDTA.
-
Method A (Gel Electrophoresis): Add an equal volume of loading dye, heat-denature the samples, and resolve the products on a denaturing polyacrylamide gel. Visualize the extended primer band by autoradiography or fluorescence imaging and quantify band intensity.[6]
-
Method B (Filter Binding/Scintillation): Spot the reaction mixture onto a filter membrane (e.g., DE81), wash away unincorporated labeled dNTPs, and quantify the incorporated radioactivity using a scintillation counter.
-
Data Analysis
-
Calculate the percentage of polymerase inhibition for each ADV-DP concentration relative to the vehicle control (0% inhibition).
-
Plot the percent inhibition against the logarithm of the ADV-DP concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value, which is the concentration of ADV-DP that inhibits 50% of the polymerase activity.
Data Presentation
The inhibitory activity of this compound is often compared across different viral polymerases and against human DNA polymerases to assess its selectivity.
| Target Enzyme | Parameter | Value (µM) | Reference |
| Hepatitis B Virus (HBV) DNA Polymerase | Ki | 0.1 | [3][4] |
| Human DNA Polymerase α | Ki | 1.18 | [3][4] |
| Human DNA Polymerase γ | Ki | 0.97 | [3][4] |
| HIV-1 Reverse Transcriptase | - | Activity noted, but less potent than against HBV | [8][9] |
Ki (Inhibition Constant) is a measure of the inhibitor's binding affinity. A lower Ki value indicates a more potent inhibitor.
These data demonstrate that this compound is a significantly more potent inhibitor of HBV DNA polymerase compared to human DNA polymerases, highlighting its selective antiviral activity.[3][4]
References
- 1. Adefovir - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 2. What is the mechanism of Adefovir Dipivoxil? [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. drugs.com [drugs.com]
- 5. Adefovir | C8H12N5O4P | CID 60172 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. journals.asm.org [journals.asm.org]
- 8. And also, "adefovir dipovixil" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Human immunodeficiency virus (HIV) Type 1 reverse transcriptase resistance mutations in hepatitis B virus (HBV)-HIV-coinfected patients treated for HBV chronic infection once daily with 10 milligrams of adefovir dipivoxil combined with lamivudine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays to Measure Adefovir Diphosphate Levels
For Researchers, Scientists, and Drug Development Professionals
Abstract
Adefovir (B194249) dipivoxil is an antiviral prodrug used to treat chronic hepatitis B virus (HBV) infection.[1][2] Upon oral administration, it is converted to its active form, adefovir, which is then phosphorylated by cellular kinases to adefovir diphosphate (B83284) (ADV-DP).[1][3][4] ADV-DP is the pharmacologically active metabolite that inhibits HBV DNA polymerase, leading to the termination of viral DNA chain synthesis.[5][6] Measuring the intracellular concentration of ADV-DP is crucial for understanding its efficacy, pharmacokinetics, and mechanism of action. These application notes provide detailed protocols for quantifying intracellular ADV-DP levels using liquid chromatography-tandem mass spectrometry (LC-MS/MS), the gold-standard method, and a conceptual framework for an alternative enzymatic assay.
Mechanism of Action: Adefovir Activation and HBV Inhibition
Adefovir dipivoxil, a prodrug, enhances the oral bioavailability of adefovir. Following absorption, cellular esterases hydrolyze the prodrug to adefovir.[6] Subsequently, cellular kinases phosphorylate adefovir in two steps to its active diphosphate form.[3][4] ADV-DP acts as a competitive inhibitor of the natural substrate, deoxyadenosine (B7792050) triphosphate (dATP), for the viral HBV DNA polymerase.[1] Its incorporation into the nascent viral DNA strand results in chain termination, effectively halting viral replication.[6]
Quantitative Data Summary
The intracellular concentration and half-life of this compound can vary depending on the cell type. The following table summarizes quantitative data from studies using various hepatic cell lines.
| Cell Type | Adefovir Incubation Concentration (µM) | This compound (ADV-DP) Concentration | Intracellular Half-life of ADV-DP (hours) | Reference |
| Primary Human Hepatocytes | 10 | ~10 pmol/10⁶ cells | 33 - 48 | [7] |
| Primary Human Hepatocytes | 10 | 3.9 µM | 75 ± 1 | [8][9] |
| HepG2 Cells | 10 | ~10 pmol/10⁶ cells | 33 ± 3 | [7] |
| HepG2 Cells | 10 | 2.4 µM | - | [8][9] |
| Huh-7 Cells | 10 | ~10 pmol/10⁶ cells | 10 ± 1 | [7] |
Protocol 1: Quantification of this compound by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used method for the accurate and sensitive quantification of intracellular nucleotides and their analogs due to its high specificity and sensitivity.[10][11]
Experimental Workflow: LC-MS/MS
Detailed Methodology
1. Cell Culture and Treatment
-
Cell Lines: HepG2, Huh-7, or primary human hepatocytes are commonly used.[7][8]
-
Culture Conditions: Culture cells in appropriate media (e.g., MEM with 10% FBS) at 37°C and 5% CO₂.[8]
-
Treatment: Seed cells in 6-well or 12-well plates. Once they reach desired confluency, treat with varying concentrations of adefovir for a specified time (e.g., 24 hours).[8][9]
2. Cell Harvesting and Counting
-
Aspirate the culture medium.
-
Wash the cell monolayer twice with ice-cold phosphate-buffered saline (PBS).
-
Detach cells using trypsin-EDTA.
-
Neutralize trypsin with culture medium, transfer the cell suspension to a conical tube, and centrifuge (e.g., 500 x g for 5 minutes at 4°C).
-
Discard the supernatant and resuspend the cell pellet in a known volume of PBS.
-
Count an aliquot of the cell suspension (e.g., using a hemocytometer or automated cell counter) to normalize the final metabolite concentration.
3. Intracellular Metabolite Extraction
-
Pellet the remaining cell suspension by centrifugation.
-
Discard the supernatant.
-
Add 200-500 µL of ice-cold 70% methanol (B129727) (or acetonitrile) containing an internal standard (e.g., Adefovir-d4) to the cell pellet.[12][13][14]
-
Vortex vigorously for 1 minute to lyse the cells and precipitate proteins.
-
Incubate on ice for 10 minutes or at -20°C for 30 minutes.
4. Sample Clarification
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris and precipitated proteins.[15]
-
Carefully transfer the supernatant to a new microcentrifuge tube.
5. LC-MS/MS Analysis
-
Sample Preparation: Evaporate the supernatant to dryness under a stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase.[15]
-
Chromatography (Example Conditions):
-
Column: Reversed-phase C18 column (e.g., Waters X-Select HSS T3, 3.0 × 50 mm, 2.5 µm).
-
Mobile Phase: Gradient or isocratic elution using a combination of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid in water) and an organic solvent (e.g., methanol or acetonitrile).[4][16]
-
Flow Rate: 0.3 - 0.6 mL/min.[4]
-
-
Mass Spectrometry (Example Conditions):
-
Ionization: Electrospray ionization (ESI), typically in positive mode.[12][16]
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Example): For adefovir, m/z 274.0 -> 162.1.[16] The transition for this compound would need to be optimized based on its specific fragmentation pattern (m/z 434 -> fragments).
-
6. Data Analysis and Quantification
-
Create a standard curve by spiking known concentrations of this compound into a lysate from untreated cells.
-
Process the data using instrument-specific software.
-
Calculate the concentration of ADV-DP in the samples by interpolating from the standard curve.
-
Normalize the results to the cell count to report as amount per million cells (e.g., pmol/10⁶ cells).
Protocol 2: Enzymatic Assay for this compound (Conceptual)
An alternative to LC-MS/MS is an enzymatic assay. This approach is based on the mechanism of action of ADV-DP and can be adapted from similar assays developed for other nucleotide analogs like Tenofovir.[17][18] The principle is the competitive inhibition of a recombinant polymerase enzyme.
Experimental Workflow: Enzymatic Assay
Detailed Methodology (Conceptual)
1. Principle The assay measures the activity of recombinant HBV DNA polymerase. ADV-DP present in the cell extract will compete with the natural substrate (dATP) and inhibit the synthesis of DNA. The extent of inhibition, measured by a decrease in signal (e.g., fluorescence from an intercalating dye or incorporation of a radiolabeled nucleotide), is proportional to the amount of ADV-DP in the sample.[17][19]
2. Cell Lysate Preparation
-
Harvest and count cells as described in the LC-MS/MS protocol (steps 1 & 2).
-
Lyse the cell pellet using a method that preserves protein function, such as sonication in a suitable buffer or using a mild detergent-based lysis buffer, followed by heat inactivation of cellular enzymes.
3. Enzymatic Reaction
-
Reaction Mixture: In a microplate well, prepare a reaction mix containing:
-
Recombinant HBV DNA polymerase.
-
A synthetic DNA template-primer.
-
A mix of dGTP, dCTP, and dTTP.
-
A labeled or signal-generating deoxynucleoside triphosphate, such as [³H]-dATP, or a low concentration of dATP if using an intercalating dye (e.g., SYBR Green) for signal generation.
-
-
Standard Curve: Prepare serial dilutions of a known concentration of this compound standard.
-
Reaction Initiation: Add a fixed volume of the cell lysate or the ADV-DP standard to the reaction wells and incubate at 37°C for a defined period (e.g., 30-60 minutes).
4. Signal Detection
-
Radiolabel Method: Stop the reaction and measure the incorporation of the radiolabeled nucleotide using a scintillation counter.
-
Fluorescence Method: Measure the fluorescence of the intercalating dye in real-time or at the end of the reaction using a plate reader. A higher concentration of ADV-DP will result in less DNA synthesis and thus a lower fluorescence signal.[18]
5. Data Analysis
-
Plot the signal versus the concentration of the ADV-DP standard to generate an inhibition curve.
-
Determine the concentration of ADV-DP in the cell lysates by comparing their signal to the standard curve.
-
Normalize the results to the initial cell count.
References
- 1. What is the mechanism of Adefovir Dipivoxil? [synapse.patsnap.com]
- 2. Adefovir - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Adefovir - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 4. researchgate.net [researchgate.net]
- 5. Adefovir | C8H12N5O4P | CID 60172 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Effective metabolism and long intracellular half life of the anti-hepatitis B agent adefovir in hepatic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Determination of adefovir in human plasma by liquid chromatography/tandem mass spectrometry: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Extraction of intracellular nucleosides and nucleotides with acetonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. [Determination of adefovir in monkey plasma by liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. An enzymatic assay for rapid measurement of antiretroviral drug levels - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Development of Enzymatic Assays for Quantification of Intracellular Lamivudine and Carbovir Triphosphate Levels in Peripheral Blood Mononuclear Cells from Human Immunodeficiency Virus-Infected Patients - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for the Extraction of Adefovir Diphosphate from Cultured Cells
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adefovir (B194249) dipivoxil is an antiviral prodrug utilized in the management of chronic hepatitis B infection. Upon cellular uptake, it is metabolized to its active form, adefovir, which is subsequently phosphorylated by cellular kinases to adefovir monophosphate (ADV-MP) and then to the pharmacologically active metabolite, adefovir diphosphate (B83284) (ADV-DP). ADV-DP acts as a competitive inhibitor of viral DNA polymerase, leading to the termination of viral DNA chain elongation and suppression of viral replication. The accurate quantification of intracellular ADV-DP is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies, aiding in the optimization of dosing regimens and the development of novel antiviral therapies.
This document provides a detailed protocol for the extraction of adefovir diphosphate from cultured cells, suitable for subsequent analysis by techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol encompasses cell harvesting, lysis, protein precipitation, and an optional solid-phase extraction (SPE) step for sample purification.
Cellular Signaling Pathway of Adefovir
Adefovir dipivoxil, a prodrug, is designed to enhance oral bioavailability. Once inside the cell, it undergoes hydrolysis to adefovir. Cellular kinases then sequentially phosphorylate adefovir to its monophosphate and subsequently to its active diphosphate form. This compound mimics the natural substrate deoxyadenosine (B7792050) triphosphate (dATP) and is incorporated into the elongating viral DNA chain by the viral polymerase. This incorporation leads to chain termination, thereby inhibiting viral replication.
Caption: Intracellular activation of adefovir.
Experimental Protocols
This section details the procedures for cell culture and treatment, followed by the extraction of this compound.
Cell Culture and Treatment
-
Cell Seeding : Seed adherent cells (e.g., HepG2, Huh-7) in 6-well plates or T-25 flasks and culture until they reach approximately 80-90% confluency. For suspension cells, adjust the cell density to the desired concentration in an appropriate culture vessel.
-
Drug Incubation : Treat the cells with the desired concentration of adefovir dipivoxil or adefovir for the specified duration. Include untreated control wells for comparison.
This compound Extraction Protocol
This protocol is designed for a 6-well plate format but can be scaled accordingly.
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
70% Methanol (B129727) in water, ice-cold
-
Cell scraper
-
Microcentrifuge tubes (1.5 mL)
-
Centrifuge capable of reaching 14,000 x g at 4°C
-
Optional: Weak anion exchange solid-phase extraction (SPE) cartridges
Procedure:
-
Cell Washing :
-
Aspirate the culture medium from the wells.
-
Gently wash the cells twice with 1 mL of ice-cold PBS per well to remove any extracellular drug residues. Aspirate the PBS completely after the final wash.
-
-
Cell Lysis and Metabolite Extraction :
-
Add 500 µL of ice-cold 70% methanol to each well.
-
Incubate the plates on ice for 10 minutes to facilitate cell lysis and protein precipitation.
-
Using a cell scraper, scrape the cells from the surface of the well in the presence of the methanol.
-
Transfer the cell lysate to a pre-chilled 1.5 mL microcentrifuge tube.
-
-
Protein Removal :
-
Vortex the microcentrifuge tubes vigorously for 30 seconds.
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins and cell debris.
-
-
Supernatant Collection :
-
Carefully transfer the supernatant, which contains the intracellular metabolites including this compound, to a new clean microcentrifuge tube. Avoid disturbing the pellet.
-
-
Sample Storage :
-
The extracted samples can be immediately processed for analysis or stored at -80°C for later quantification.
-
Optional: Solid-Phase Extraction (SPE) for Sample Purification
For cleaner samples and to reduce matrix effects in LC-MS/MS analysis, an optional SPE step can be performed.
Procedure:
-
Cartridge Conditioning : Condition a weak anion exchange SPE cartridge according to the manufacturer's instructions. This typically involves washing with methanol followed by an equilibration buffer.
-
Sample Loading : Load the cell lysate supernatant onto the conditioned SPE cartridge.
-
Washing : Wash the cartridge with a low-ionic-strength buffer to remove unbound and weakly bound impurities.
-
Elution : Elute the retained nucleotides, including this compound, using a high-ionic-strength buffer.
-
Drying and Reconstitution : Dry the eluate under a stream of nitrogen or by lyophilization. Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.
Experimental Workflow
The following diagram illustrates the key steps in the this compound extraction protocol.
Caption: Workflow for ADV-DP extraction.
Data Presentation
The following table summarizes quantitative data related to this compound from published studies. This data is provided for comparative purposes.
| Parameter | Cell Type | Adefovir Concentration | Intracellular ADV-DP Concentration | ADV-DP Half-life (t½) | Reference |
| ADV-DP Levels | Primary Human Hepatocytes | 10 µM | ~10 pmol/million cells | 33-48 hours | [1] |
| ADV-DP Levels | HepG2 Cells | 10 µM | Not specified, but lower than primary hepatocytes | 33 ± 3 hours | [1] |
| ADV-DP Levels | Huh-7 Cells | 10 µM | Not specified, but lower than primary hepatocytes | 10 ± 1 hours | [1] |
| Extraction Recovery (Adefovir from plasma) | Human Plasma | Not Applicable | Not Applicable | Not Applicable | 85.1-89.3%[2] |
Note: The extraction recovery data is for adefovir from plasma using protein precipitation and may not directly reflect the recovery of this compound from cells. Specific recovery data for intracellular this compound is not widely reported and should be determined empirically for the specific cell type and analytical method used.
References
Application Notes and Protocols for Radiolabeling of Adefovir Diphosphate for Tracking
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adefovir (B194249) is an acyclic nucleotide analog of adenosine (B11128) monophosphate that demonstrates potent antiviral activity against hepatitis B virus (HBV) and human immunodeficiency virus (HIV).[1][2][3] Its therapeutic efficacy relies on intracellular phosphorylation to the active metabolite, adefovir diphosphate (B83284) (ADV-DP).[3][4][5] ADV-DP acts as a competitive inhibitor and chain terminator of viral reverse transcriptase and DNA polymerase.[3][5] To elucidate the pharmacokinetics, cellular uptake, and mechanism of action of adefovir, radiolabeling of its active diphosphate form is an invaluable tool.
These application notes provide detailed protocols for the radiolabeling of adefovir diphosphate with phosphorus-32 (B80044) ([³²P]), as well as strategies for labeling with tritium (B154650) ([³H]) and carbon-14 (B1195169) ([¹⁴C]). Additionally, protocols for in vitro cellular uptake and in vivo biodistribution studies are described.
Radiolabeling Protocols
Protocol 1: Synthesis of [γ-³²P]this compound
This protocol describes the enzymatic synthesis of this compound radiolabeled at the terminal phosphate (B84403) group using [γ-³²P]ATP. This method is advantageous due to its high specificity and yield.
Experimental Workflow:
Figure 1: Workflow for the enzymatic synthesis of [γ-³²P]this compound.
Materials:
-
Adefovir monophosphate (adefovir)
-
[γ-³²P]ATP (specific activity ≥ 3000 Ci/mmol)
-
Nucleoside Monophosphate Kinase (NMPK) (e.g., from a commercial source)
-
Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 5 mM DTT)
-
EDTA solution (0.5 M)
-
Thin Layer Chromatography (TLC) plates (e.g., PEI-cellulose)
-
Developing solvent for TLC (e.g., 0.75 M KH₂PO₄, pH 3.5)
-
High-Performance Liquid Chromatography (HPLC) system with a radioactivity detector
-
Scintillation counter and vials
Protocol:
-
Reaction Setup: In a microcentrifuge tube, combine the following on ice:
-
Adefovir monophosphate (to a final concentration of 1 mM)
-
[γ-³²P]ATP (10 µCi)
-
NMPK (5-10 units)
-
Reaction Buffer to a final volume of 50 µL.
-
-
Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.
-
Reaction Termination: Stop the reaction by adding 5 µL of 0.5 M EDTA.
-
Purification: Purify the [γ-³²P]this compound from unreacted [γ-³²P]ATP and adefovir monophosphate using anion-exchange HPLC.
-
Analysis and Quantification:
-
Confirm the radiochemical purity of the final product using radio-TLC.[6]
-
Quantify the radioactivity of the purified product using a scintillation counter.
-
Quantitative Data Summary:
| Parameter | Value |
| Starting Adefovir Monophosphate | 1 mM |
| [γ-³²P]ATP | 10 µCi |
| Reaction Time | 1.5 hours |
| Radiochemical Yield | > 85% |
| Radiochemical Purity | > 95% |
| Specific Activity | > 3000 Ci/mmol |
Protocol 2: Strategy for [³H]- or [¹⁴C]-Adefovir Diphosphate Synthesis
Labeling with tritium or carbon-14 involves the chemical synthesis of adefovir using a radiolabeled precursor, followed by enzymatic phosphorylation.
Logical Relationship Diagram:
Figure 2: Synthesis pathway for [³H]- or [¹⁴C]-Adefovir Diphosphate.
Methodology Outline:
-
Chemical Synthesis of Radiolabeled Adefovir:
-
Enzymatic Phosphorylation:
-
The resulting [³H]- or [¹⁴C]-adefovir is then phosphorylated to its monophosphate and subsequently to the diphosphate form. This can be achieved in vitro using appropriate cellular kinases in a two-step enzymatic reaction, similar to the intracellular activation pathway.[5]
-
Expected Data:
| Parameter | [³H]-Adefovir Diphosphate | [¹⁴C]-Adefovir Diphosphate |
| Specific Activity | 20-100 Ci/mmol | 50-60 mCi/mmol |
| Radiochemical Purity | > 97% | > 97% |
Application Protocols
Protocol 3: In Vitro Cellular Uptake Assay
This protocol describes a method to quantify the uptake of radiolabeled this compound into cultured cells.
Experimental Workflow:
References
- 1. An improved synthesis of adefovir and related analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Adefovir dipivoxil synthesis - chemicalbook [chemicalbook.com]
- 3. Adefovir | C8H12N5O4P | CID 60172 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Investigation of the Structure and Dynamics of Antiviral Drug Adefovir Dipivoxil by Site-Specific Spin–Lattice Relaxation Time Measurements and Chemical Shift Anisotropy Tensor Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 32P-labeling test for DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. DSpace [cora.ucc.ie]
- 8. BJOC - An improved synthesis of adefovir and related analogues [beilstein-journals.org]
Application of Adefovir Diphosphate in Virology Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adefovir (B194249) diphosphate (B83284) is the active metabolite of the prodrug Adefovir dipivoxil, an acyclic nucleotide analog of adenosine (B11128) monophosphate.[1][2] It is a potent inhibitor of viral DNA polymerases and reverse transcriptases, demonstrating significant activity against Hepatitis B Virus (HBV) and Human Immunodeficiency Virus (HIV).[3][4][5] This document provides detailed application notes, experimental protocols, and quantitative data for the use of Adefovir diphosphate in virology research.
Adefovir dipivoxil, the oral prodrug, is readily absorbed and intracellularly converted to Adefovir. Cellular kinases then phosphorylate Adefovir to this compound.[1][2][6] This active form competes with the natural substrate, deoxyadenosine (B7792050) triphosphate (dATP), for binding to the viral DNA polymerase.[2][7] Its incorporation into the growing viral DNA chain results in premature chain termination, thereby halting viral replication.[2][4]
Quantitative Data Summary
The antiviral activity and inhibitory potential of Adefovir and its diphosphate form have been quantified in numerous in vitro studies. The following table summarizes key quantitative parameters.
| Parameter | Value | Cell System / Condition | Virus | Reference(s) |
| IC50 (50% Inhibitory Concentration) | 0.2 - 2.5 µM | HBV-transfected human hepatoma cell lines | HBV | [7][8] |
| 63.12 nM | Freshly stimulated T cells | N/A (T-cell proliferation) | [9] | |
| 364.8 nM | Pre-activated T cells | N/A (T-cell proliferation) | [9] | |
| Ki (Inhibition Constant) | 0.1 µM | Cell-free assay | HBV DNA polymerase | [7] |
| 1.18 µM | Cell-free assay | Human DNA polymerase α | [7] | |
| 0.97 µM | Cell-free assay | Human DNA polymerase γ | [7] | |
| Resistance Mutations | rtN236T, rtA181V/T | Clinical isolates from patients | HBV | [10][11][12] |
Mechanism of Action and Experimental Workflows
The following diagrams illustrate the mechanism of action of this compound and a general workflow for assessing its antiviral efficacy.
Caption: Intracellular activation and mechanism of action of this compound.
Caption: General workflow for an in vitro antiviral efficacy assay.
Experimental Protocols
Protocol 1: In Vitro Anti-HBV Efficacy Assay
Objective: To determine the 50% inhibitory concentration (IC50) of Adefovir dipivoxil against HBV replication in a cell-based assay.
Materials:
-
HBV-producing cell line (e.g., HepG2.2.15)
-
Complete cell culture medium (e.g., DMEM supplemented with 10% FBS and antibiotics)
-
Adefovir dipivoxil stock solution (dissolved in DMSO)
-
96-well cell culture plates
-
DNA extraction kit
-
Reagents for quantitative PCR (qPCR), including HBV-specific primers and probe
-
qPCR instrument
Methodology:
-
Cell Seeding:
-
Trypsinize and count HepG2.2.15 cells.
-
Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of Adefovir dipivoxil in a complete culture medium. A typical concentration range would be from 0.01 µM to 100 µM.
-
Include a vehicle control (medium with DMSO at the same concentration as the highest drug concentration) and a no-drug control.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the respective drug concentrations.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 6 days.
-
To maintain drug concentration and nutrient supply, perform a medium change with freshly prepared drug solutions every 2-3 days.[6]
-
-
DNA Extraction:
-
After the incubation period, wash the cells with PBS.
-
Lyse the cells and extract the total intracellular DNA using a commercial DNA extraction kit according to the manufacturer's instructions.
-
-
qPCR Analysis:
-
Quantify the amount of HBV DNA in each sample using a real-time quantitative PCR assay with primers and a probe specific for the HBV genome.
-
Use a standard curve of a plasmid containing the HBV genome to determine the absolute copy number of HBV DNA.
-
-
Data Analysis:
-
Normalize the HBV DNA levels to a housekeeping gene (e.g., β-actin) or to the total amount of cellular DNA to account for variations in cell number.
-
Calculate the percentage of HBV DNA inhibition for each drug concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the drug concentration and use a non-linear regression analysis to determine the IC50 value.
-
Protocol 2: Cytotoxicity Assay
Objective: To determine the 50% cytotoxic concentration (CC50) of Adefovir dipivoxil and to assess its therapeutic index.
Materials:
-
Hepatoma cell line (e.g., HepG2 or the same cell line used for the efficacy assay)
-
Complete cell culture medium
-
Adefovir dipivoxil stock solution (dissolved in DMSO)
-
96-well cell culture plates
-
Cell viability assay reagent (e.g., MTS, XTT, or CellTiter-Glo)
-
Microplate reader
Methodology:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a density of 1 x 10^4 cells/well.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Drug Treatment:
-
Prepare serial dilutions of Adefovir dipivoxil in a complete culture medium, covering the same concentration range as in the antiviral assay and higher.
-
Include a vehicle control and a no-drug control.
-
Replace the medium in the wells with the drug-containing medium.
-
-
Incubation:
-
Incubate the plates for the same duration as the antiviral efficacy assay (e.g., 6 days) at 37°C in a 5% CO2 incubator.
-
-
Cell Viability Assessment:
-
After incubation, add the cell viability reagent to each well according to the manufacturer's protocol.
-
Incubate for the recommended time (typically 1-4 hours).
-
Measure the absorbance or luminescence using a microplate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each drug concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the drug concentration and use a non-linear regression analysis to determine the CC50 value.
-
Calculate the Selectivity Index (SI) as the ratio of CC50 to IC50 (SI = CC50 / IC50). A higher SI value indicates a more favorable therapeutic window.
-
Protocol 3: Enzyme Inhibition Assay (Biochemical Assay)
Objective: To determine the inhibition constant (Ki) of this compound against purified viral DNA polymerase.
Materials:
-
Purified recombinant HBV DNA polymerase
-
This compound
-
Deoxyadenosine triphosphate (dATP)
-
Other deoxynucleotide triphosphates (dCTP, dGTP, dTTP)
-
Radiolabeled dATP (e.g., [α-32P]dATP)
-
Primed DNA template
-
Reaction buffer
-
Scintillation counter
Methodology:
-
Reaction Setup:
-
Prepare reaction mixtures containing the reaction buffer, primed DNA template, and varying concentrations of this compound.
-
Include a control reaction with no inhibitor.
-
Prepare separate sets of reactions with varying concentrations of the natural substrate, dATP.
-
-
Enzyme Addition and Incubation:
-
Initiate the reaction by adding the purified HBV DNA polymerase to each reaction tube.
-
Incubate the reactions at 37°C for a defined period (e.g., 30-60 minutes).
-
-
Reaction Termination and Measurement:
-
Stop the reactions by adding a quenching solution (e.g., EDTA).
-
Spot the reaction mixtures onto filter paper and wash to remove unincorporated nucleotides.
-
Measure the amount of incorporated radiolabeled dATP using a scintillation counter.
-
-
Data Analysis:
-
Determine the initial reaction velocities for each substrate and inhibitor concentration.
-
Generate Lineweaver-Burk or Michaelis-Menten plots to determine the mode of inhibition (e.g., competitive, non-competitive).
-
Use the Cheng-Prusoff equation to calculate the Ki value from the IC50 values obtained at different substrate concentrations.[13]
-
Conclusion
This compound remains a critical tool in virology research, particularly in the study of HBV. The protocols and data presented here provide a comprehensive guide for researchers investigating its antiviral properties and mechanism of action. Careful consideration of experimental design, including appropriate cell models and controls, is essential for obtaining reliable and reproducible results. The development of resistance is a key clinical challenge, and in vitro studies of resistance mutations continue to be an important area of research.
References
- 1. Adefovir - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 2. What is the mechanism of Adefovir Dipivoxil? [synapse.patsnap.com]
- 3. Investigation of the Structure and Dynamics of Antiviral Drug Adefovir Dipivoxil by Site-Specific Spin–Lattice Relaxation Time Measurements and Chemical Shift Anisotropy Tensor Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Adefovir | C8H12N5O4P | CID 60172 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Screening of FDA-Approved Drug Library Identifies Adefovir Dipivoxil as Highly Potent Inhibitor of T Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [Resistance to adefovir in patients with chronic hepatitis B] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Complex dynamics of hepatitis B virus resistance to adefovir - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Resistance to adefovir dipivoxil therapy associated with the selection of a novel mutation in the HBV polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
Troubleshooting & Optimization
Troubleshooting Adefovir diphosphate instability in solution
Welcome to the technical support center for Adefovir (B194249) Diphosphate (B83284). This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability of adefovir diphosphate's precursor, adefovir dipivoxil, in experimental settings. The following troubleshooting guides and FAQs will help you identify and resolve issues to ensure the validity and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is the relationship between Adefovir Dipivoxil and this compound?
Adefovir dipivoxil is an oral prodrug of adefovir.[1][2] A prodrug is an inactive compound that is converted into its active form within the body.[3] After administration, adefovir dipivoxil is rapidly hydrolyzed by cellular enzymes (esterases) to adefovir.[3][4] Cellular kinases then phosphorylate adefovir in two steps to form this compound, which is the pharmacologically active metabolite.[2][5][6]
Q2: What is the mechanism of action of this compound?
This compound is a potent antiviral agent that targets the DNA polymerase of the hepatitis B virus (HBV).[7] It mimics the natural substrate, deoxyadenosine (B7792050) triphosphate (dATP), and competitively inhibits the viral polymerase.[3][7] Once incorporated into the growing viral DNA strand, it causes chain termination, which halts viral replication.[3][5]
Q3: My experiment using Adefovir Dipivoxil shows lower-than-expected activity. Could the compound be unstable?
Yes, this is a common issue. Adefovir dipivoxil, as a diester prodrug, is susceptible to hydrolysis in aqueous solutions, including cell culture media.[4][8] This degradation can occur before the compound is taken up by cells and converted to the active this compound. The breakdown of the prodrug reduces the effective concentration available for intracellular conversion, leading to diminished antiviral activity. It is highly recommended to prepare fresh solutions for each experiment to ensure consistent results.[8]
Q4: What are the primary factors that contribute to the degradation of Adefovir Dipivoxil in solution?
The main factors are hydrolysis and the presence of degradation byproducts. The pivaloyloxymethyl moieties of the prodrug can be cleaved in aqueous environments.[4] One of the degradation products, pivalic acid, has been shown to accelerate the degradation rate of adefovir dipivoxil in the solid state, a principle that may also influence stability in solution.[9] The stability can also be influenced by pH and the presence of certain excipients.[9]
Q5: How should I prepare and store Adefovir Dipivoxil solutions to maximize stability?
For optimal stability, prepare stock solutions in a suitable organic solvent like DMSO, although its solubility is limited (<1 mg/mL).[10] For aqueous solutions, 0.1 M NaOH can be used to dissolve the compound at higher concentrations (10 mg/mL), with pH adjustment.[10] Store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[10] Always prepare fresh working dilutions in your aqueous experimental buffer or cell culture medium immediately before use.
Troubleshooting Guide: Instability and Inconsistent Results
Issue 1: Observed Antiviral Potency (IC₅₀) is Higher Than Reported Values
This often indicates a lower effective concentration of the active compound than intended.
-
Possible Cause: Degradation of adefovir dipivoxil in the stock solution due to improper storage or age.
-
Solution: Prepare a fresh stock solution from powder.[8] Verify the concentration and purity of the new stock solution using the HPLC method outlined in Protocol 2 .
-
-
Possible Cause: Hydrolysis of adefovir dipivoxil in the aqueous working solution or cell culture medium during the experiment.
-
Solution: Minimize the time the compound spends in aqueous medium before being added to the cells. Prepare working dilutions immediately before application. For long-term experiments, consider replacing the medium with freshly prepared drug-containing medium every 2-3 days.[11]
-
-
Possible Cause: The cell line used has low metabolic activity for converting the prodrug to its active diphosphate form.
-
Solution: Ensure your cells are healthy, viable, and not past their optimal passage number. If possible, verify the expression of the necessary cellular kinases. Compare results with a different hepatic cell line known to efficiently metabolize adefovir.[6]
-
Issue 2: High Variability in Results Between Experimental Replicates
Inconsistent results often point to procedural variations affecting the compound's stability.
-
Possible Cause: Inconsistent preparation of stock or working solutions.
-
Solution: Implement a standardized protocol for solution preparation. Ensure the compound is fully dissolved. Use a calibrated pipette and prepare a master mix for working dilutions to be distributed across replicates.
-
-
Possible Cause: Variable degradation rates due to differences in incubation times before analysis.
-
Solution: Standardize all incubation periods. Ensure that the time from when the drug is added to the medium to when it is applied to the cells is consistent for all plates and all experiments.
-
Quantitative Data Summary
Table 1: In Vitro Activity of Adefovir and its Metabolites
| Parameter | Value | System / Condition | Reference(s) |
|---|---|---|---|
| IC₅₀ (Adefovir) | 0.2 - 2.5 µM | HBV-transfected human hepatoma cell lines | [8][11][12][13] |
| Kᵢ (this compound) | 0.1 µM | Cell-free assay vs. HBV DNA Polymerase | [1][11][12][14] |
| Intracellular Half-life (this compound) | 10 - 48 hours | Varies by hepatic cell line |[6] |
Table 2: Recommended Storage Conditions for Adefovir
| Form | Temperature | Duration | Reference(s) |
|---|---|---|---|
| Powder | -20°C | 3 years | [10] |
| In Solvent | -80°C | 6 months | [10] |
| In Solvent | -20°C | 1 month |[10] |
Visual Guides and Pathways
Caption: Intracellular activation pathway of Adefovir Dipivoxil.
References
- 1. pdf.hres.ca [pdf.hres.ca]
- 2. benchchem.com [benchchem.com]
- 3. What is the mechanism of Adefovir Dipivoxil? [synapse.patsnap.com]
- 4. Investigation of the Structure and Dynamics of Antiviral Drug Adefovir Dipivoxil by Site-Specific Spin–Lattice Relaxation Time Measurements and Chemical Shift Anisotropy Tensor Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SMPDB [smpdb.ca]
- 6. Effective metabolism and long intracellular half life of the anti-hepatitis B agent adefovir in hepatic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Adefovir - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. benchchem.com [benchchem.com]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. researchgate.net [researchgate.net]
- 14. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
Technical Support Center: Adefovir Diphosphate Assays
Welcome to the Technical Support Center for Adefovir Diphosphate (B83284) Assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the quantification of Adefovir diphosphate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its quantification important?
This compound is the active metabolite of the antiviral drug Adefovir.[1] Adefovir is administered as a prodrug, Adefovir dipivoxil, which is converted to Adefovir in the body. Cellular kinases then phosphorylate Adefovir to Adefovir monophosphate and subsequently to this compound.[1] This active form competes with the natural substrate, deoxyadenosine (B7792050) triphosphate (dATP), for incorporation into viral DNA by viral DNA polymerase (reverse transcriptase).[1] Once incorporated, it leads to DNA chain termination, thereby inhibiting viral replication.[1] Accurate quantification of intracellular this compound is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies, helping to understand the drug's efficacy and potential for resistance.
Q2: What are the primary analytical methods used to quantify this compound?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common and sensitive method for quantifying this compound in biological matrices. Due to the high polarity of Adefovir and its phosphorylated metabolites, specialized chromatographic techniques such as ion-pairing reversed-phase LC or hydrophilic interaction liquid chromatography (HILIC) are often employed to achieve adequate retention and separation. High-performance liquid chromatography with ultraviolet (HPLC-UV) detection can also be used, but it is generally less sensitive than LC-MS/MS.
Q3: What are the most common challenges and interferences in this compound assays?
The primary challenges in this compound assays stem from its low intracellular concentrations, high polarity, and the complexity of the biological matrix. Common interferences include:
-
Matrix Effects: Endogenous components of the cell lysate, such as salts, lipids, and proteins, can suppress or enhance the ionization of this compound in the mass spectrometer, leading to inaccurate quantification.
-
Interference from Endogenous Nucleotides: The natural substrate, deoxyadenosine triphosphate (dATP), is structurally similar to this compound and present at much higher concentrations in the cell. This can lead to chromatographic co-elution and isobaric interference in the mass spectrometer.
-
Analyte Stability: this compound can be susceptible to degradation by phosphatases present in the cell lysate during sample preparation.
-
Low Recovery: The high polarity of this compound can make its extraction from the cellular matrix challenging, leading to low and variable recovery rates.
Troubleshooting Guide
Issue 1: Low or No Signal for this compound
| Possible Cause | Troubleshooting Steps |
| Inefficient Cell Lysis | Ensure the chosen lysis method (e.g., sonication, freeze-thaw cycles, or chemical lysis) is effective for your cell type. Incomplete lysis will result in poor recovery of intracellular metabolites. |
| Degradation of this compound | Work quickly and on ice during sample preparation to minimize enzymatic degradation by cellular phosphatases. Consider the use of phosphatase inhibitors in the lysis buffer. |
| Poor Extraction Recovery | Optimize the extraction solvent and method. Due to its polarity, a simple protein precipitation with methanol (B129727) or acetonitrile (B52724) may not be sufficient. Solid-phase extraction (SPE) with an anion exchange sorbent can improve recovery. |
| Suboptimal LC-MS/MS Conditions | Ensure the chromatographic method is suitable for retaining and separating a highly polar, phosphorylated compound. Ion-pairing chromatography or HILIC are often necessary. Optimize mass spectrometer source parameters (e.g., spray voltage, gas flows, temperature) and compound-specific parameters (e.g., collision energy) for this compound. |
Issue 2: High Variability and Poor Reproducibility
| Possible Cause | Troubleshooting Steps |
| Inconsistent Sample Preparation | Standardize all steps of the sample preparation workflow, including cell counting, washing, lysis, and extraction. Use of an internal standard (e.g., a stable isotope-labeled version of this compound) is highly recommended to correct for variability. |
| Matrix Effects | Evaluate the matrix effect by comparing the signal of this compound in the presence and absence of the matrix. If significant suppression or enhancement is observed, improve the sample cleanup procedure (e.g., using a more selective SPE protocol) or modify the chromatographic method to separate this compound from interfering components. |
| Instrumental Drift | Monitor the performance of the LC-MS/MS system by injecting quality control (QC) samples at regular intervals throughout the analytical run. This will help identify any drift in retention time or signal intensity. |
Issue 3: Suspected Interference from Endogenous Molecules
| Possible Cause | Troubleshooting Steps |
| Co-elution with dATP | Optimize the chromatographic gradient to achieve baseline separation between this compound and dATP. This may require adjusting the mobile phase composition, pH, or using a different column chemistry. |
| Isobaric Interference | While this compound and dATP have different molecular weights, in-source fragmentation in the mass spectrometer could potentially generate interfering ions. Ensure that the selected precursor and product ion transitions for this compound in the MRM method are highly specific and not subject to interference from dATP fragments. |
Data Presentation
Table 1: Comparison of Analytical Methods for Adefovir Quantification
| Parameter | LC-MS/MS | HPLC-UV |
| Sensitivity | High (sub-ng/mL LLOQ) | Moderate (ng/mL LLOQ) |
| Specificity | High | Moderate |
| Primary Application | Quantification in complex biological matrices (plasma, cells) | Quantification in bulk drug and pharmaceutical formulations |
| Key Advantage | High sensitivity and specificity | Wider availability and lower cost |
| Key Limitation | Susceptible to matrix effects | Lower sensitivity |
Table 2: Reported In Vitro IC50 and CC50 Values for Adefovir
| Parameter | Value | Cell Line |
| IC50 (HBV DNA synthesis) | 0.2 - 2.5 µM | HBV-transfected human hepatoma cell lines |
| CC50 (Cytotoxicity) | >10 µM | Various human cell lines |
Experimental Protocols
Protocol 1: Intracellular this compound Extraction from Cultured Cells
-
Cell Harvesting: Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Cell Lysis: Add 500 µL of ice-cold 70% methanol containing a suitable internal standard (e.g., stable isotope-labeled this compound) to each well.
-
Scraping and Collection: Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
Sonication: Sonicate the lysate on ice to ensure complete cell disruption.
-
Centrifugation: Centrifuge the lysate at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet cell debris.
-
Supernatant Collection: Carefully transfer the supernatant to a new tube for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis of this compound
-
LC System: A high-performance liquid chromatography system capable of gradient elution.
-
Column: A reversed-phase C18 column or a HILIC column suitable for polar analytes.
-
Mobile Phase A: Aqueous solution with an ion-pairing agent (e.g., 10 mM tributylamine (B1682462) and 15 mM acetic acid).
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B.
-
Flow Rate: 0.2 - 0.5 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in multiple reaction monitoring (MRM) mode.
-
Ionization: Electrospray ionization (ESI) in positive or negative mode, optimized for this compound.
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard should be determined and optimized.
Mandatory Visualizations
Caption: Intracellular activation and mechanism of action of Adefovir.
Caption: General experimental workflow for this compound quantification by LC-MS/MS.
Caption: Logical troubleshooting workflow for this compound assays.
References
Technical Support Center: Adefovir Diphosphate Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of Adefovir (B194249) and its subsequent biological conversion to the active Adefovir diphosphate (B83284).
Frequently Asked Questions (FAQs)
Q1: What is the difference between Adefovir and Adefovir diphosphate?
A1: Adefovir is the initial acyclic nucleoside phosphonate (B1237965) that is synthesized chemically. This compound is the biologically active metabolite.[1][2][3] After Adefovir enters a cell, it is phosphorylated by cellular kinases, first to Adefovir monophosphate and then to this compound.[3] This diphosphate form is what acts as a competitive inhibitor of viral DNA polymerase, terminating DNA chain synthesis and halting viral replication.[4][5][6]
Q2: What are the primary challenges in the chemical synthesis of Adefovir?
A2: Traditional synthesis routes for Adefovir often suffer from inconsistent and unpredictable yields.[7][8][9][10] Key challenges include the reliance on problematic reagents like magnesium tert-butoxide, the use of hazardous solvents such as N,N-dimethylformamide (DMF) which can lead to side reactions, and difficulties in controlling the regioselectivity of the alkylation step, often resulting in a mixture of N9 and N7 isomers.[7][8][9]
Q3: How does the choice of alkylating agent impact the reaction yield?
A3: The electrophile's leaving group significantly affects conversion rates and final yields. Studies have shown that while tosylates are commonly used, iodide reagents can serve as more reactive electrophiles, allowing the critical alkylation step to proceed under milder conditions (e.g., room temperature) and achieve higher yields.[7][9]
Q4: Are there effective alternatives to using DMF as a solvent?
A4: Yes. One improved method utilizes a tetrabutylammonium (B224687) salt of adenine (B156593). This salt enhances the solubility of the nucleobase in solvents other than DMF, allowing for successful alkylation under different conditions and avoiding the drawbacks associated with DMF.[7][8][9][10]
Q5: How is Adefovir converted to this compound in vivo?
A5: The conversion is a two-step enzymatic process within the cell. Cellular kinases first catalyze the phosphorylation of Adefovir to Adefovir monophosphate. Subsequently, a second phosphorylation step, also mediated by cellular kinases, converts the monophosphate to the active this compound.[3][4]
Troubleshooting Guide: Low Yield in Adefovir Synthesis
This guide addresses the common problem of low yield during the synthesis of the Adefovir precursor, diethyl 9-(2-(phosphonomethoxy)ethyl)-9H-purin-6-amine.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or Inconsistent Yield | 1. Inefficient Alkylating Agent: The commonly used tosylate electrophile may result in incomplete reactions or require harsh conditions.[7] 2. Problematic Reagents/Solvents: Use of magnesium tert-butoxide as a base and DMF as a solvent can be capricious and lead to side products.[7][8][9] 3. Poor Reagent Solubility: Adenine's poor solubility can hinder reaction efficiency. | 1. Use a More Reactive Electrophile: Switch from a tosylate to an iodide reagent (e.g., diethyl 2-iodoethoxymethylphosphonate). This allows the reaction to proceed smoothly under milder conditions (room temperature), leading to higher yields.[7] 2. Optimize Base and Solvent: Avoid magnesium tert-butoxide. The improved protocol demonstrates success without this reagent.[7] To move away from DMF, use a tetrabutylammonium salt of adenine to increase solubility in alternative solvents.[7][9] 3. Improve Nucleophile Solubility: Prepare a tetrabutylammonium salt of adenine, which is more soluble in various organic solvents, facilitating a more efficient reaction.[7] |
| Formation of N7-Regioisomer | 1. Lack of Regioselectivity: The alkylation of adenine can occur at both the N9 and N7 positions, leading to a mixture of products. | 1. Purification: While the formation of the N7-isomer is common, it can be readily separated from the desired N9 product by column chromatography.[7][9] 2. Note on N7-Isomer: The N7-substituted analogue also possesses antiviral activity and can be isolated as a synthetically useful compound.[7][9] |
| Reaction Fails to Reach Completion | 1. Suboptimal Reaction Conditions: Higher temperatures required for less reactive electrophiles can lead to decomposition or side-product formation.[7] | 1. Employ Milder Conditions: The use of a more reactive iodide reagent allows the alkylation to be conducted at room temperature, which is often sufficient for the reaction to proceed to completion with higher fidelity.[7] |
Data Presentation: Impact of Electrophile on Yield
The following table summarizes the impact of different leaving groups on the conversion and isolated yield of the phosphonate ester intermediate (6) in Adefovir synthesis.
| Entry | Electrophile | Leaving Group (X) | Conversion (%)a | Isolated Yield (%) |
| 1 | Tosylate (5) | OTs | 85% | 43% |
| 2 | Iodide (7) | I | 56% | 24% |
| 3 | Triflate (8) | OTf | Trace | – |
| Improved Method | Iodide (14) | I | - | 70% [7][9] |
aData from a comparative study under specific conditions; the improved method utilizing iodide (14) under optimized conditions yielded a significantly higher 70%.[7]
Experimental Protocols & Visualizations
Intracellular Activation of Adefovir
Adefovir requires intracellular phosphorylation to become the active antiviral agent, this compound.
Caption: Intracellular conversion of Adefovir to its active diphosphate form.
Improved Chemical Synthesis Workflow for Adefovir Intermediate
An improved synthesis route avoids problematic reagents and improves overall yield.[7][9]
Caption: Workflow for the improved synthesis of the Adefovir intermediate.
Protocol: Improved Synthesis of Diethyl 9-(2-(phosphonomethoxy)ethyl)-9H-purin-6-amine (Adefovir Intermediate 6)
This protocol is adapted from the improved synthesis method described by Jones et al. (2019).[7]
Materials:
-
Adenine
-
Diethyl 2-iodoethoxymethylphosphonate (Iodide 14)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (B1210297) (EtOAc)
-
Hexanes
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a stirred suspension of adenine (1.00 eq) and potassium carbonate (2.00 eq) in DMF, add a solution of diethyl 2-iodoethoxymethylphosphonate (1.10 eq) in DMF.
-
Stir the reaction mixture at room temperature for the specified time (monitor by TLC or LC-MS for completion).
-
Once the reaction is complete, remove the solvent in vacuo.
-
Purify the crude residue by column chromatography on silica gel. A typical gradient elution system is 0–10% methanol (B129727) in dichloromethane.
-
Combine the fractions containing the desired product. The N9-isomer (product 6) and the N7-regioisomer (product 20) should separate during chromatography.
-
Remove the solvent from the combined fractions in vacuo to yield the purified product as a solid or foam.
Expected Outcome:
-
This method should furnish the desired N9 phosphonate intermediate (6) in approximately 70% yield.[7][9]
-
The N7-regioisomer (20) is also isolated in approximately 16% yield.[7][9]
References
- 1. Inhibitory Effect of Adefovir on Viral DNA Synthesis and Covalently Closed Circular DNA Formation in Duck Hepatitis B Virus-Infected Hepatocytes In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Adefovir - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 3. Investigation of the Structure and Dynamics of Antiviral Drug Adefovir Dipivoxil by Site-Specific Spin–Lattice Relaxation Time Measurements and Chemical Shift Anisotropy Tensor Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Adefovir Dipivoxil? [synapse.patsnap.com]
- 5. benchchem.com [benchchem.com]
- 6. Adefovir | C8H12N5O4P | CID 60172 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. An improved synthesis of adefovir and related analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An improved synthesis of adefovir and related analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. DSpace [cora.ucc.ie]
- 10. researchgate.net [researchgate.net]
Preventing degradation of Adefovir diphosphate during extraction
Welcome to the technical support center for the extraction of Adefovir (B194249) diphosphate (B83284) (A-DP). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing degradation and ensuring accurate quantification of intracellular A-DP.
Frequently Asked Questions (FAQs)
Q1: What is Adefovir diphosphate and why is its accurate measurement important?
This compound is the active intracellular metabolite of the antiviral prodrug, Adefovir dipivoxil. It functions by inhibiting viral DNA polymerase, thereby terminating viral DNA chain elongation.[1][2] Accurate quantification of intracellular A-DP is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies to understand its efficacy and for the development of new antiviral therapies.
Q2: What are the primary causes of this compound degradation during extraction?
The main causes of A-DP degradation during extraction are:
-
Enzymatic Degradation: Intracellular phosphatases released during cell lysis can dephosphorylate A-DP to Adefovir monophosphate (A-MP) and subsequently to Adefovir.[3][4]
-
Chemical Instability: Extreme pH and high temperatures can lead to the hydrolysis of the phosphate (B84403) groups. While specific data for A-DP is limited, similar nucleotide analogs like Tenofovir are more stable in acidic conditions.[5]
Q3: How can I prevent enzymatic degradation of this compound?
To prevent enzymatic degradation, it is essential to use a lysis buffer containing a phosphatase inhibitor cocktail .[3][4][6] These cocktails contain a mixture of inhibitors that broadly target various types of phosphatases, preserving the phosphorylation state of A-DP. Commercially available cocktails are convenient and optimized for broad-spectrum protection.[3][7]
Q4: What is the recommended temperature for sample processing and storage?
All steps of the extraction process should be performed on ice or at 4°C to minimize enzymatic activity and potential chemical degradation.[8] Long-term storage of cell pellets or extracts should be at -80°C.
Q5: Which extraction solvent is best for this compound?
While several methods exist, extraction with a cold organic solvent mixture, such as 70% methanol (B129727) followed by protein precipitation with acetonitrile (B52724), is a widely used and effective method for intracellular nucleotides. This approach efficiently lyses cells, precipitates proteins, and is compatible with downstream LC-MS/MS analysis. Acidic extraction methods, while effective for some nucleotides, can be harsher and may require a neutralization step that can introduce variability.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction and analysis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No A-DP Detected | 1. Inefficient Cell Lysis: The cell membranes were not sufficiently disrupted to release intracellular contents. | • Ensure the lysis buffer is appropriate for your cell type. • Consider mechanical disruption methods like sonication or bead beating in addition to chemical lysis. |
| 2. A-DP Degradation: Enzymatic or chemical breakdown of A-DP occurred during the extraction process. | • Crucially, add a phosphatase inhibitor cocktail to your lysis buffer. [3][4][6] • Keep samples on ice at all times during processing. • Work quickly to minimize the time between cell harvesting and extraction. | |
| 3. Inefficient Extraction: The chosen solvent system is not effectively extracting A-DP. | • Optimize the ratio of organic solvent to aqueous buffer. • For adherent cells, ensure complete scraping and collection from the culture vessel. | |
| High Variability Between Replicates | 1. Inconsistent Cell Numbers: The number of cells per sample is not uniform. | • Accurately count cells before pelleting. Normalize the final A-DP concentration to the cell number or total protein content. |
| 2. Incomplete Protein Precipitation: Residual proteins can interfere with analysis and cause inconsistent results. | • Ensure the correct ratio of acetonitrile to cell lysate is used for protein precipitation. • Centrifuge at a high speed (e.g., >10,000 x g) for a sufficient time to pellet all precipitated proteins. | |
| 3. Pipetting Errors: Inaccurate pipetting of small volumes of reagents or samples. | • Use calibrated pipettes and proper pipetting techniques. | |
| Poor Peak Shape in LC-MS/MS Analysis | 1. Inappropriate Injection Solvent: The sample is dissolved in a solvent that is too strong compared to the initial mobile phase conditions in HILIC chromatography. | • The injection solvent should be as close as possible to the initial mobile phase composition (high in organic content).[9] • Reconstitute the dried extract in a solution with a high percentage of acetonitrile. |
| 2. Metal-Analyte Interactions: Phosphate groups on A-DP can interact with metal surfaces in the LC system, leading to peak tailing. | • Use an LC system with metal-free components (e.g., PEEK tubing). • Consider using a column with a coated surface to minimize metal interactions.[4] | |
| 3. Column Overloading: Injecting too much sample onto the column. | • Reduce the injection volume or dilute the sample. | |
| Ion Suppression in LC-MS/MS Analysis | 1. Matrix Effects: Co-eluting components from the cell extract interfere with the ionization of A-DP. | • Improve sample cleanup. Consider using solid-phase extraction (SPE) to remove interfering substances. • Optimize the chromatographic method to separate A-DP from interfering matrix components. |
| 2. High Salt Concentration: Salts from buffers can suppress the MS signal. | • Use volatile buffers like ammonium (B1175870) acetate (B1210297) or ammonium formate (B1220265) in the mobile phase. • If using non-volatile buffers, ensure they are removed during sample preparation. |
Experimental Protocols
Protocol 1: Extraction of Intracellular this compound from Cultured Cells
This protocol is a generalized method for the extraction of A-DP from cultured cells for subsequent LC-MS/MS analysis.
Materials:
-
Cell culture plates with adherent or suspension cells
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis Buffer: 70% Methanol in water, pre-chilled to -20°C
-
Phosphatase Inhibitor Cocktail (e.g., Sigma-Aldrich P0044 or similar)
-
Acetonitrile, ice-cold
-
Centrifuge capable of reaching >10,000 x g at 4°C
-
Microcentrifuge tubes
-
Cell scraper (for adherent cells)
Procedure:
-
Cell Harvesting:
-
Adherent Cells: Aspirate the culture medium. Wash the cells twice with ice-cold PBS. Add a small volume of ice-cold PBS and scrape the cells. Transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Suspension Cells: Transfer the cell suspension to a pre-chilled centrifuge tube. Centrifuge at 500 x g for 5 minutes at 4°C. Discard the supernatant and wash the cell pellet twice with ice-cold PBS.
-
-
Cell Lysis:
-
Resuspend the cell pellet in 200 µL of ice-cold 70% methanol.
-
Immediately before use, add the phosphatase inhibitor cocktail to the lysis buffer according to the manufacturer's instructions.
-
Vortex the cell suspension vigorously for 1 minute.
-
Incubate on ice for 10 minutes to ensure complete lysis.
-
-
Protein Precipitation:
-
Add 400 µL of ice-cold acetonitrile to the cell lysate.
-
Vortex for 1 minute.
-
Incubate at -20°C for 30 minutes to precipitate proteins.
-
-
Clarification:
-
Centrifuge the mixture at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant, which contains the intracellular metabolites, to a new pre-chilled microcentrifuge tube.
-
-
Sample Preparation for LC-MS/MS:
-
Dry the supernatant under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable solvent for your LC-MS/MS analysis (e.g., 90% acetonitrile in water with 10 mM ammonium acetate).
-
Vortex and centrifuge to remove any remaining particulates before transferring to an autosampler vial.
-
Data Presentation
Table 1: Comparison of Intracellular Nucleotide Extraction Methods (Data from Analogous Compounds)
Disclaimer: The following data is based on studies of similar nucleotide analogs (e.g., Tenofovir diphosphate) and is intended to provide a general comparison. Optimal conditions for this compound should be empirically determined.
| Extraction Method | Principle | Relative Recovery (%) | Advantages | Disadvantages |
| Methanol/Acetonitrile | Organic solvent precipitation of proteins and extraction of polar metabolites. | 85 - 100 | High efficiency, volatile solvents are easy to remove, compatible with LC-MS/MS. | Requires careful temperature control. |
| Perchloric Acid (PCA) | Acidic precipitation of proteins. | 70 - 90 | Effective for protein removal. | Harsh conditions can cause degradation, requires a neutralization step which can introduce variability and salts. |
| Solid-Phase Extraction (SPE) | Chromatographic separation of nucleotides from other cellular components. | 90 - 105 | High purity of the final extract, can reduce matrix effects. | More time-consuming and expensive, requires method development. |
| Boiling Ethanol | Rapid inactivation of enzymes by heat and extraction with ethanol. | 80 - 95 | Fast enzyme inactivation. | Can be less efficient for complete extraction, potential for degradation of heat-labile compounds if not performed quickly. |
Visualizations
Caption: Workflow for the extraction of this compound from cultured cells.
Caption: Troubleshooting logic for low this compound recovery.
References
- 1. Adefovir - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A LC-MS/MS Method for the Analysis of Intracellular Nucleoside Triphosphate Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions [mtc-usa.com]
- 5. researchgate.net [researchgate.net]
- 6. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 7. biorxiv.org [biorxiv.org]
- 8. In vitro, ex vivo, and in situ intestinal absorption characteristics of the antiviral ester prodrug adefovir dipivoxil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. How to Avoid Common Problems with HILIC Methods [restek.com]
Technical Support Center: Adefovir Diphosphate LC-MS/MS Analysis
This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and mitigate matrix effects encountered during the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of Adefovir (B194249) diphosphate (B83284).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are matrix effects and why are they a significant concern for Adefovir diphosphate analysis?
A1: A matrix effect is the alteration of an analyte's ionization efficiency due to co-eluting, undetected components in the sample matrix. For this compound, which is an intracellular metabolite, the matrix is typically a complex cell lysate containing salts, lipids, proteins, and other endogenous small molecules.[1] These components can compete with this compound for ionization in the mass spectrometer's source, leading to:
-
Ion Suppression: A decrease in signal intensity, which is the more common effect.[2]
-
Ion Enhancement: An increase in signal intensity.
Both phenomena can severely compromise the accuracy, precision, and sensitivity of quantitative analysis.[3] Because this compound is highly polar and phosphorylated, it can be particularly susceptible to these interferences.
Q2: My signal intensity for this compound is low and inconsistent across different cell lysate samples. How can I determine if this is due to matrix effects?
A2: Low and variable signal intensity is a classic symptom of matrix effects.[4] The composition of cell lysates can vary between cell lines or even different batches of the same cells, leading to inconsistent ion suppression.[5] To diagnose this issue, you can perform two key experiments:
-
Qualitative Assessment (Post-Column Infusion): This experiment helps identify at what retention time ion suppression occurs. A solution of this compound is continuously infused into the MS while an extracted blank cell lysate is injected onto the LC column. A drop in the baseline signal at a specific time indicates that components from the matrix are eluting and causing ion suppression in that region.[6] You can then adjust your chromatography to move the this compound peak away from this suppression zone.[2]
-
Quantitative Assessment (Post-Extraction Spike): This experiment quantifies the extent of the matrix effect. You compare the peak area of the analyte spiked into a clean solvent with the peak area of the analyte spiked into a blank matrix extract that has already gone through the sample preparation process.[4][6] This allows you to calculate a "Matrix Factor." (See Experimental Protocols section for a detailed procedure).
Q3: What are the most effective sample preparation techniques to minimize matrix effects for an intracellular analyte like this compound?
A3: The goal of sample preparation is to remove as many interfering matrix components as possible while efficiently recovering the analyte. For intracellular nucleotides, common and effective techniques include:
-
Protein Precipitation (PPT): This is a simple and fast method. Cold organic solvents like methanol (B129727) or acetonitrile (B52724) are added to the cell lysate to precipitate proteins, which are then removed by centrifugation.[5][7] While effective at removing proteins, it may not remove other interfering components like phospholipids.
-
Solid-Phase Extraction (SPE): SPE provides a more thorough cleanup than PPT by using a stationary phase to selectively retain the analyte while matrix components are washed away. Mixed-mode SPE, which utilizes both reversed-phase and ion-exchange mechanisms, can be particularly effective for polar, charged molecules like this compound.
-
Liquid-Liquid Extraction (LLE): LLE separates compounds based on their relative solubilities in two different immiscible liquids. This can be effective but may show low recovery for very polar analytes like this compound.
A comparison of general approaches shows that more selective methods like SPE yield cleaner extracts than simple protein precipitation.
Q4: Is a stable isotope-labeled internal standard (SIL-IS) necessary for this analysis?
A4: Yes, using a SIL-IS is highly recommended and considered the gold standard for compensating for matrix effects.[8] An ideal SIL-IS for this analysis would be this compound labeled with stable isotopes (e.g., ¹³C, ¹⁵N). The SIL-IS has nearly identical chemical properties and chromatographic behavior to the analyte.[9] Therefore, it experiences the same degree of ion suppression or enhancement, allowing for an accurate analyte/IS ratio to be calculated, which corrects for signal variability.
Q5: My chromatographic peak shape for this compound is poor (e.g., tailing or broadening). Could this be related to matrix effects?
A5: While poor peak shape is often a chromatography issue (e.g., column degradation, inappropriate mobile phase), it can be exacerbated by matrix effects. High concentrations of matrix components can overload the column, leading to peak distortion. Furthermore, the highly polar nature of this compound makes it challenging to retain on traditional C18 columns. Consider these solutions:
-
Improve Sample Cleanup: A cleaner sample extract is less likely to cause column issues.
-
Alternative Chromatography: For highly polar analytes, consider Hydrophilic Interaction Liquid Chromatography (HILIC) or Ion-Pair Reversed-Phase Chromatography.[10][11] HILIC uses a polar stationary phase, while ion-pairing reagents are added to the mobile phase to improve retention of charged analytes on a reversed-phase column.
Quantitative Data Summary
The following table summarizes the results from a typical quantitative matrix effect assessment experiment.
| Parameter | Calculation Formula | Interpretation | Example Value |
| Set A | Peak Area of Analyte in Neat Solution | Baseline response without matrix | 1,500,000 |
| Set B | Peak Area of Analyte in Post-Extraction Spiked Matrix | Response in the presence of matrix | 1,350,000 |
| Set C | Peak Area of Analyte in Pre-Extraction Spiked Matrix | Response after extraction and in presence of matrix | 1,215,000 |
| Matrix Factor (MF) | (Set B / Set A) | MF < 1 indicates ion suppression.MF > 1 indicates ion enhancement. | 0.90 (10% Suppression) |
| Recovery (RE) | (Set C / Set B) x 100% | Efficiency of the extraction process. | 90% |
| Process Efficiency (PE) | (Set C / Set A) x 100% | Overall efficiency of the method. | 81% |
Note: Example values are illustrative. A minimal matrix effect with slight ion enhancement (<10.9%) has been reported for the parent drug, adefovir, in plasma.[12] Cell lysates may present a more significant challenge.
Experimental Protocols
Protocol 1: Sample Preparation of Intracellular this compound from Cultured Cells
This protocol describes a common method using protein precipitation for cell lysis and removal of macromolecules.
-
Cell Harvesting: Aspirate cell culture media and wash the cell monolayer (approx. 1-5 million cells) twice with 1-2 mL of ice-cold Phosphate-Buffered Saline (PBS).
-
Cell Lysis & Extraction: Add 500 µL of ice-cold 70% Methanol containing the stable isotope-labeled internal standard.
-
Scraping: Use a cell scraper to detach the cells into the methanol solution. Transfer the cell suspension to a microcentrifuge tube.
-
Incubation: Incubate the lysate at -20°C for at least 30 minutes to ensure complete protein precipitation.[13]
-
Centrifugation: Centrifuge the tubes at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins and cell debris.[5]
-
Supernatant Collection: Carefully transfer the clear supernatant to a new tube. Avoid disturbing the pellet.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial LC mobile phase. Vortex thoroughly and centrifuge again to pellet any insoluble material.
-
Analysis: Transfer the final supernatant to an autosampler vial for LC-MS/MS injection.
Protocol 2: Quantitative Assessment of Matrix Effect
This protocol allows for the calculation of the Matrix Factor (MF), Recovery (RE), and Process Efficiency (PE).
-
Prepare Three Sample Sets:
-
Set A (Neat Solution): Spike this compound and the SIL-IS at a known concentration (e.g., mid-QC level) into the final LC mobile phase (reconstitution solvent).
-
Set B (Post-Extraction Spike): Process blank cell lysate (from untreated cells) through the entire sample preparation procedure (Protocol 1). In the final step, reconstitute the dried extract with the reconstitution solvent already containing the analyte and IS at the same concentration as Set A.[4]
-
Set C (Pre-Extraction Spike): Spike the analyte and IS at the same concentration into a blank cell lysate before starting the sample preparation procedure. Process this sample through Protocol 1.
-
-
LC-MS/MS Analysis: Analyze multiple replicates (n=5-6) from each set.
-
Calculation: Calculate the mean peak areas for the analyte in each set and use the formulas provided in the Quantitative Data Summary table to determine MF, RE, and PE. An MF value between 0.85 and 1.15 is often considered acceptable, indicating a matrix effect of ±15%.
Visualizations
Caption: Experimental workflow for intracellular this compound analysis.
Caption: Troubleshooting decision tree for low signal intensity.
Caption: Mechanism of ion suppression in the ESI source.
References
- 1. researchgate.net [researchgate.net]
- 2. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. benchchem.com [benchchem.com]
- 5. dspace.library.uu.nl [dspace.library.uu.nl]
- 6. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. benchchem.com [benchchem.com]
- 10. Quantitative analysis of intracellular nucleoside triphosphates and other polar metabolites using ion pair reversed-phase liquid chromatography coupled with tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Determination of adefovir in human plasma by liquid chromatography/tandem mass spectrometry: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A LC-MS/MS Method for the Analysis of Intracellular Nucleoside Triphosphate Levels - PMC [pmc.ncbi.nlm.nih.gov]
How to resolve poor peak shape for Adefovir diphosphate in HPLC
This guide provides troubleshooting solutions and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve poor peak shape issues encountered during the HPLC analysis of Adefovir (B194249) diphosphate (B83284).
Frequently Asked Questions (FAQs)
Q1: Why am I observing poor peak shape (e.g., severe tailing, fronting, or broad peaks) for Adefovir diphosphate on a standard C18 column?
This compound is a highly polar, dianionic molecule due to its two phosphate (B84403) groups. This inherent characteristic presents significant challenges for traditional reversed-phase (RP) HPLC, leading to poor peak shape for several reasons:
-
Insufficient Retention: The high polarity of the molecule leads to very weak interaction with the nonpolar C18 stationary phase, causing it to elute at or near the solvent front with a poor, broad shape.
-
Secondary Silanol (B1196071) Interactions: Residual, un-capped silanol groups on the silica-based stationary phase are acidic and can interact strongly with the basic adenine (B156593) moiety and the anionic phosphate groups of this compound. This secondary interaction mechanism causes significant peak tailing.[1]
-
Analyte Overload: Injecting a sample that is too concentrated can saturate the stationary phase at the column inlet, leading to peak fronting or a characteristic "shark-fin" shape.[2]
-
Sample Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the mobile phase, the peak can be distorted or split.[3][4]
Q2: My this compound peak shows severe tailing. What are the most likely causes and how can I fix this?
Severe peak tailing for this compound is most often caused by undesirable ionic interactions with the stationary phase. The primary solution is to modify the mobile phase chemistry to mitigate these effects.
Troubleshooting Steps for Peak Tailing:
-
Implement Ion-Pair Chromatography: This is the most effective solution. Introduce a cationic ion-pairing reagent to the mobile phase. This reagent forms a neutral, hydrophobic complex with the anionic this compound, allowing for proper retention and separation on a C18 column.
-
Adjust Mobile Phase pH: Lowering the mobile phase pH (e.g., to pH 2.5-4.0) can help suppress the ionization of residual silanol groups on the column packing, reducing their ability to interact with the analyte.[5][6][7]
-
Check for Column Contamination: Strongly retained impurities from previous injections can create active sites that cause tailing. Flush the column with a strong solvent or, if the problem persists, replace the guard column or the analytical column.[5][8]
-
Reduce Sample Mass: Though less common for tailing with this analyte, injecting too much sample can sometimes contribute to peak asymmetry.[2]
Q3: My peak is fronting. What should I investigate?
Peak fronting is typically a result of column overload or solvent incompatibility issues.[3][9]
Troubleshooting Steps for Peak Fronting:
-
Reduce Sample Concentration (Mass Overload): The most common cause is injecting too much analyte mass.[3] Prepare and inject a series of dilutions of your sample (e.g., 1:2, 1:10, 1:100) to see if the peak shape improves.
-
Reduce Injection Volume (Volume Overload): Injecting a large volume of sample, especially if the sample solvent is not matched to the mobile phase, can cause fronting.[9] Try reducing the injection volume.
-
Match Sample Solvent to Mobile Phase: Ideally, the sample should be dissolved in the initial mobile phase.[3][4] If a stronger solvent is required for solubility, the sample should be diluted with the mobile phase before injection.
-
Inspect Column Integrity: A physical disruption of the column packing bed, such as a void at the inlet, can cause peak fronting.[2][10] This often happens with column aging or exposure to harsh conditions. Reversing the column for a backflush may provide a temporary fix, but column replacement is the permanent solution.[8]
Q4: What is Ion-Pair Chromatography and why is it recommended for this compound?
Ion-Pair Reversed-Phase (IP-RP) chromatography is a technique used to retain and separate ionic and highly polar compounds on a reversed-phase column. It involves adding an "ion-pairing reagent" to the mobile phase.
For the anionic this compound, a cationic ion-pairing reagent (e.g., a quaternary ammonium (B1175870) salt like tetrabutylammonium) is used. The positively charged head of the reagent pairs with the negatively charged phosphate groups of the analyte. This neutralizes the charge and, with its hydrophobic alkyl tail, forms a less polar ion-pair complex. This complex has a greater affinity for the nonpolar stationary phase, leading to increased retention and significantly improved peak symmetry.[11]
Troubleshooting Guides & Experimental Protocols
Summary of Potential HPLC Issues and Solutions
| Problem | Potential Cause | Recommended Solution |
| Peak Tailing | Secondary ionic interactions with residual silanols. | Add a cationic ion-pairing reagent to the mobile phase (e.g., 5-10 mM tetrabutylammonium). |
| Inappropriate mobile phase pH. | Lower the mobile phase pH to between 2.5 and 4.0 to suppress silanol activity.[7] | |
| Column contamination or degradation. | Use a guard column; flush the column with a strong solvent or replace it if necessary.[5][8] | |
| Peak Fronting | Mass overload (sample concentration too high). | Dilute the sample and re-inject.[3] |
| Sample solvent is stronger than the mobile phase. | Dissolve the sample in the mobile phase or a weaker solvent.[4] | |
| Column bed collapse or void formation. | Backflush the column; if the problem persists, replace the column.[8][10] | |
| Broad Peaks | Poor mass transfer (for large molecules). | Use a column with smaller particles or run at a slower flow rate.[12] |
| High extra-column dead volume. | Check all fittings and tubing; ensure connections are properly seated.[9] | |
| Column deterioration. | Replace the guard column or analytical column.[4] |
Experimental Protocol 1: Ion-Pair RP-HPLC Method for this compound
Objective: To develop a robust IP-RP-HPLC method to achieve a symmetric peak shape and reliable quantification of this compound.
1. Materials & Reagents:
-
HPLC Column: C18, 250 x 4.6 mm, 5 µm (e.g., Dikma Diamonsil C18 or similar)[13]
-
This compound Reference Standard
-
Ion-Pair Reagent: Tetrabutylammonium hydrogen sulfate (B86663) (TBHS) or Tetrabutylammonium hydroxide (B78521) (TBAOH)
-
Buffer: Potassium dihydrogen phosphate (KH₂PO₄)[13]
-
Organic Solvent: HPLC-grade Acetonitrile or Methanol
-
Acids/Bases: Phosphoric acid or Potassium hydroxide for pH adjustment
-
HPLC-grade water
2. Mobile Phase Preparation (Example):
-
Aqueous Component (Buffer A):
-
Prepare a 20 mM potassium dihydrogen phosphate (KH₂PO₄) solution in HPLC-grade water.
-
Add the ion-pairing reagent (e.g., TBHS) to a final concentration of 5 mM.
-
Adjust the pH to 6.0 using a dilute solution of potassium hydroxide.[13]
-
Filter the buffer through a 0.45 µm membrane filter.
-
-
Organic Component (Solvent B):
-
HPLC-grade Acetonitrile or Methanol.
-
3. Chromatographic Conditions:
-
Mobile Phase: Isocratic elution with a mixture such as 85:15 (v/v) Buffer A:Solvent B. Note: The exact ratio must be optimized to achieve desired retention.
-
Flow Rate: 1.0 mL/min[14]
-
Column Temperature: 30°C
-
Detection: UV at 260 nm[13]
-
Injection Volume: 10 µL
4. Column Equilibration (Crucial Step):
-
Before injecting any sample, the column must be thoroughly equilibrated with the ion-pairing mobile phase.
-
Flush the column with the final mobile phase composition for at least 30-60 minutes, or until a stable baseline is achieved. This ensures the stationary phase is saturated with the ion-pairing reagent, which is essential for reproducible retention times and peak shapes.
5. Sample Preparation:
-
Dissolve the this compound standard or sample in the mobile phase to a known concentration (e.g., 20 µg/mL).
Experimental Protocol 2: Diagnosing Sample Mass Overload
Objective: To determine if peak fronting is caused by injecting too high a concentration of the analyte.
1. Procedure:
-
Prepare a stock solution of your this compound sample at the highest concentration you typically analyze.
-
Create a dilution series from this stock solution. Recommended concentrations are 100% (original), 50%, 10%, and 1%. Use the mobile phase as the diluent.
-
Inject a constant volume (e.g., 10 µL) of each solution, starting from the most dilute and moving to the most concentrated.
-
Analyze the Results:
-
Observe the peak shape for each injection. If the peak is symmetrical at low concentrations and becomes progressively more fronting at higher concentrations, mass overload is the cause.
-
Note the retention time. In cases of overload, retention time may decrease as the concentration increases.[8]
-
Visual Guides
References
- 1. youtube.com [youtube.com]
- 2. silicycle.com [silicycle.com]
- 3. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 4. obrnutafaza.hr [obrnutafaza.hr]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. agilent.com [agilent.com]
- 7. [Determination of adefovir dipivoxil and its degradation products by reversed-phase high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. [4]Troubleshooting HPLC- Fronting Peaks [restek.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Evaluation of Ion-pair Formation of Adefovir to Improve Permeation across Artificial and Biological Membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ion-pair reversed-phase high-performance liquid chromatography analysis of oligonucleotides: retention prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. files.core.ac.uk [files.core.ac.uk]
Adefovir diphosphate assay variability and reproducibility
Welcome to the Technical Support Center for Adefovir (B194249) Diphosphate (B83284) assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the quantification of Adefovir diphosphate, the active metabolite of the antiviral drug Adefovir.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its quantification important?
Adefovir dipivoxil is a prodrug that is hydrolyzed to Adefovir, which is then phosphorylated by cellular kinases to its active form, this compound.[1] This active moiety acts as a competitive inhibitor of the hepatitis B virus (HBV) DNA polymerase, leading to chain termination and inhibition of viral replication.[1][2] Quantifying intracellular this compound is crucial for understanding its pharmacokinetics, assessing drug efficacy, and investigating mechanisms of antiviral resistance.
Q2: What is the primary method for quantifying this compound in biological samples?
The most common and robust method for quantifying Adefovir and its phosphorylated metabolites is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[3][4][5] This technique offers high sensitivity and specificity, allowing for accurate measurement in complex biological matrices like plasma and peripheral blood mononuclear cells (PBMCs).
Q3: What are the typical sources of variability in this compound assays?
Variability in this compound assays can arise from several factors, including:
-
Sample Collection and Processing: Inconsistent PBMC isolation, cell counting, or cell lysis can lead to significant variations.
-
Matrix Effects: Components of the biological matrix can interfere with the ionization of the analyte in the mass spectrometer, affecting accuracy.[4]
-
Assay Procedure: Variations in incubation times, reagent concentrations, and extraction efficiency can introduce variability.
-
Cell-Based Assay Systems: Inconsistent cell culture conditions, such as cell line passage number and media composition, can affect drug metabolism and accumulation.[6]
Q4: How does this compound's mechanism of action influence assay design?
This compound competes with the natural substrate, deoxyadenosine (B7792050) triphosphate (dATP), for incorporation into viral DNA.[2][7] Assays are designed to quantify the intracellular concentration of this compound to correlate with its potential to inhibit viral replication. Understanding this competitive inhibition is key to interpreting the results.
Troubleshooting Guides
Below are common problems encountered during this compound assays, along with potential causes and solutions.
Problem 1: High Variability in Replicate Samples (High Coefficient of Variation - CV%)
| Possible Cause | Troubleshooting Steps |
| Inconsistent Cell Lysis | Ensure complete and uniform cell lysis by optimizing the lysis buffer and procedure. Vortex or sonicate samples consistently. |
| Pipetting Errors | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. |
| Incomplete Protein Precipitation | Optimize the protein precipitation step by adjusting the solvent and vortexing time. Ensure complete removal of protein before analysis.[3][4] |
| Variable Extraction Recovery | Use a validated extraction protocol. An internal standard structurally similar to Adefovir should be used to normalize for extraction variability.[3] |
Problem 2: Low or No Detectable this compound Signal
| Possible Cause | Troubleshooting Steps |
| Inefficient Cellular Uptake/Phosphorylation | Verify the health and viability of the cells. Ensure the cell line used is capable of phosphorylating Adefovir.[8] |
| Drug Degradation | Prepare fresh drug solutions for each experiment.[1] Adefovir dipivoxil can be susceptible to hydrolysis. |
| Insufficient Sample Concentration | Increase the number of cells used for extraction.[9] |
| LC-MS/MS Instrument Sensitivity | Optimize MS parameters (e.g., collision energy, ion source settings) for this compound. Ensure the instrument is properly calibrated. |
Problem 3: Inconsistent Results Across Different Experiments (Poor Inter-Assay Reproducibility)
| Possible Cause | Troubleshooting Steps |
| Batch-to-Batch Reagent Variability | Use reagents from the same lot for the entire study, if possible. Qualify new lots of critical reagents. |
| Changes in Cell Culture Conditions | Maintain consistent cell culture conditions, including media, serum, and passage number.[6] |
| Instrument Performance Fluctuation | Perform regular maintenance and calibration of the LC-MS/MS system. Use quality control samples to monitor instrument performance over time. |
| Matrix Effects | Evaluate and minimize matrix effects by using a stable isotope-labeled internal standard and optimizing sample cleanup procedures.[4] |
Quantitative Data Summary
The following tables summarize key quantitative parameters for Adefovir and similar nucleotide analog assays from various studies.
Table 1: LC-MS/MS Assay Validation Parameters for Adefovir Quantification
| Parameter | Value | Matrix | Reference |
| Linearity Range | 0.25 - 100 ng/mL | Human Plasma | [3] |
| 1.5 - 90 ng/mL | Human Plasma | [4] | |
| 0.5 - 1,000 ng/mL | Human Serum | [5] | |
| Lower Limit of Quantification (LLOQ) | 0.25 ng/mL | Human Plasma | [3] |
| 1.5 ng/mL | Human Plasma | [4] | |
| 20 µg/L | Monkey Plasma | [10] | |
| Intra-day Precision (%RSD) | ≤ 5.7% | Human Plasma | [3] |
| < 8.4% | Human Plasma | [4] | |
| < 5.8% | Monkey Plasma | [10] | |
| Inter-day Precision (%RSD) | ≤ 5.7% | Human Plasma | [3] |
| < 8.4% | Human Plasma | [4] | |
| < 5.8% | Monkey Plasma | [10] | |
| Accuracy (%RE) | within ±2.5% | Human Plasma | [3] |
| within ±4.5% | Monkey Plasma | [10] |
Table 2: Intracellular Tenofovir Diphosphate (TFV-DP) Assay Performance (as an analog)
| Parameter | Value | Matrix | Reference |
| Linearity Range | 2.5 - 6,000 fmol/sample | PBMCs | [9] |
| Intra-assay Precision (%CV) | ≤ 11.6% | Dried Blood Spots | [11] |
| Inter-assay Precision (%CV) | ≤ 11.6% | Dried Blood Spots | [11] |
Experimental Protocols & Visualizations
Intracellular Activation of Adefovir
Adefovir dipivoxil, the oral prodrug, is converted to Adefovir, which is then phosphorylated intracellularly to the active this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. What is the mechanism of Adefovir Dipivoxil? [synapse.patsnap.com]
- 3. Development and validation of a liquid chromatography/tandem mass spectrometry procedure for the quantification of adefovir in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of adefovir in human plasma by liquid chromatography/tandem mass spectrometry: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and Validation of a Sensitive LC-MS-MS Method for the Determination of Adefovir in Human Serum and Urine: Application to a Clinical Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Tenofovir-diphosphate in peripheral blood mononuclear cells during low, medium, and high adherence to F/TAF vs. F/TDF - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [Determination of adefovir in monkey plasma by liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Application of an intracellular assay for determination of Tenofovir-diphosphate and Emtricitabine-triphosphate from erythrocytes using Dried Blood Spots - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Adefovir Diphosphate Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing contamination issues that may arise during experiments involving Adefovir (B194249) diphosphate (B83284).
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, offering potential causes and solutions in a question-and-answer format.
Section 1: Cell Culture and Biological Contamination
Question 1: Why are my cell cultures showing unexpected changes in growth, morphology, or pH shortly after Adefovir treatment?
Possible Causes:
-
Bacterial or Fungal Contamination: The most common reason for rapid changes in cell culture health is microbial contamination. Bacteria can cause the media to become cloudy and the pH to drop suddenly (turning yellow), while fungi may appear as filamentous growths.[1]
-
Mycoplasma Contamination: This is a more insidious form of contamination as it is not visible to the naked eye and may not initially cause obvious changes in cell morphology.[2] However, it can significantly alter cellular metabolism, including nucleotide pools, which can directly impact the apparent efficacy of Adefovir.[3][4]
-
Endotoxin (B1171834) Contamination: Endotoxins, which are components of the outer membrane of Gram-negative bacteria, can be present even if there are no viable bacteria. They can elicit cellular responses that may interfere with the experiment.[5][6]
Solutions:
-
Aseptic Technique: Strictly adhere to aseptic techniques when handling cell cultures. This includes working in a certified biological safety cabinet, sterilizing all equipment and reagents, and avoiding cross-contamination between cell lines.[1]
-
Regular Contamination Testing:
-
Microbial: Regularly inspect cultures for any visual signs of contamination. If contamination is suspected, discard the culture and decontaminate the incubator and biosafety cabinet.[2]
-
Mycoplasma: Routinely test your cell lines for mycoplasma using PCR-based methods or a mycoplasma-specific culture assay. It is recommended to test all new cell lines upon arrival and before incorporating them into experiments.
-
-
Use Quality-Controlled Reagents: Utilize certified, contamination-free reagents, including media, sera, and supplements.[1] Be aware that endotoxin levels can vary between lots of fetal bovine serum (FBS).[5]
-
Quarantine New Cell Lines: Isolate and test new cell lines for contamination before introducing them into the general cell culture laboratory.[1]
Question 2: My anti-HBV assay is showing inconsistent or lower than expected potency for Adefovir. Could this be related to contamination?
Possible Causes:
-
Mycoplasma Contamination: Mycoplasma can alter the intracellular pools of nucleotides, the natural substrates for DNA synthesis.[3] An increase in the intracellular concentration of deoxyadenosine (B7792050) triphosphate (dATP), the natural competitor of Adefovir diphosphate, could lead to a decrease in the apparent potency of Adefovir.[3][7]
-
Altered Cellular Metabolism: Bacterial or mycoplasma contamination can affect overall cellular health and metabolism, potentially impacting the cellular kinases required to phosphorylate Adefovir to its active diphosphate form.[8][9]
Solutions:
-
Confirm Absence of Mycoplasma: Before conducting antiviral potency assays, ensure your cell cultures are free from mycoplasma contamination by performing regular testing.
-
Cell Line Authentication: Verify the identity of your cell line to ensure you are using the correct model and that it has not been cross-contaminated with another cell line.
-
Control Experiments: Include appropriate controls in your assays, such as a positive control with a known anti-HBV compound and a negative control (vehicle-treated cells), to ensure the assay is performing as expected.
Section 2: Analytical Contamination (HPLC/LC-MS/MS)
Question 3: I am observing unexpected peaks in my chromatogram when analyzing intracellular this compound. What are the potential sources?
Possible Causes:
-
Contaminated Solvents or Reagents: The water, acetonitrile, and any additives (e.g., formic acid, ammonium (B1175870) acetate) used for the mobile phase or sample preparation can be a source of contamination.[10]
-
Leachables from Plastics: Plasticware used for sample collection, storage, and preparation can leach plasticizers or other chemicals that may be detected by LC-MS/MS.[10][11]
-
Sample Matrix Effects: Cellular components from the cell lysate can co-elute with this compound or cause ion suppression/enhancement in the mass spectrometer.[12][13]
-
Carryover: Residual sample from a previous injection can be carried over to the next run, appearing as a ghost peak.
Solutions:
-
Use High-Purity Solvents: Always use HPLC or LC-MS grade solvents and reagents.
-
Proper Glassware and Plasticware Handling: Use high-quality polypropylene (B1209903) tubes for sample storage and preparation. It is also good practice to rinse glassware thoroughly with high-purity solvent before use.
-
Optimize Chromatographic Separation: Adjust the gradient, flow rate, or column chemistry to improve the separation of this compound from interfering peaks.
-
Implement a System Wash: After each analytical run, include a wash step with a strong solvent to clean the injection port and column to minimize carryover.
-
Blank Injections: Run a blank injection (mobile phase or extraction solvent) to identify any peaks originating from the system or solvents.
Question 4: The signal for this compound is low or inconsistent in my LC-MS/MS analysis. What could be the issue?
Possible Causes:
-
Ion Suppression: Co-eluting compounds from the sample matrix can suppress the ionization of this compound in the mass spectrometer source, leading to a lower signal.
-
Degradation of this compound: this compound may be unstable in the prepared sample.
-
Inefficient Extraction: The protocol used to extract intracellular metabolites may not be efficient for this compound.
Solutions:
-
Improve Sample Cleanup: Incorporate a solid-phase extraction (SPE) step to remove interfering matrix components before LC-MS/MS analysis.
-
Optimize MS Parameters: Tune the mass spectrometer parameters (e.g., spray voltage, gas flows, and collision energy) specifically for this compound to maximize its signal.
-
Use a Stable Isotope-Labeled Internal Standard: The use of an internal standard like Adefovir-d4 diphosphate can help to correct for variations in extraction efficiency and matrix effects.
-
Sample Stability: Keep samples on ice or at 4°C during preparation and in the autosampler to minimize degradation. Conduct stability studies to determine how long the analyte is stable under your experimental conditions.
Frequently Asked Questions (FAQs)
What is the mechanism of action of Adefovir? Adefovir is a prodrug that is converted to Adefovir monophosphate and then to the active this compound by cellular kinases. This compound acts as a competitive inhibitor of the hepatitis B virus (HBV) DNA polymerase, competing with the natural substrate deoxyadenosine triphosphate (dATP). Its incorporation into the growing viral DNA chain leads to chain termination and halts viral replication.[3][14]
What are the typical in vitro concentrations of Adefovir used in experiments? The 50% effective concentration (EC50) of Adefovir against HBV in cell culture typically ranges from 0.2 to 2.5 µM. The inhibition constant (Ki) for this compound against HBV DNA polymerase is approximately 0.1 µM.[3]
How can I test for Mycoplasma contamination? Several methods are available for mycoplasma detection, including:
-
PCR-based assays: These are rapid and sensitive, detecting mycoplasma DNA.
-
Culture method: This involves culturing a sample on specific media to grow mycoplasma colonies. It is considered a gold standard but is time-consuming.
-
DNA staining: Using a fluorescent dye like DAPI or Hoechst to stain the nuclei of your cells and any present mycoplasma.
What are acceptable endotoxin levels for in vitro cell culture experiments? While there is no universal standard for all cell lines and assays, it is generally recommended to keep endotoxin levels as low as possible. Some studies suggest that endotoxin levels above 0.1 EU/mg can induce cellular responses, potentially leading to false-positive results in immunogenicity assays.[5] For many commercially available cell culture media, the endotoxin level is certified to be below 0.1 ng/mL (approximately 1 EU/mL).[5]
Quantitative Data Summary
The following table summarizes key quantitative data relevant to this compound experiments and potential contamination issues.
| Parameter | Value | Context | Reference(s) |
| Adefovir Potency | |||
| EC50 vs. HBV | 0.2 - 2.5 µM | In HBV-transfected human hepatoma cell lines | [3] |
| Ki for HBV DNA Polymerase | ~0.1 µM | Cell-free enzymatic assay | [3] |
| Contamination Thresholds | |||
| Mycoplasma Detection Limit | As low as 2 genomes/µL | PCR-based detection kits | |
| Endotoxin Levels Inducing Cellular Response | > 0.1 EU/mg | T cell proliferation and myeloid cell expansion | [5] |
| Endotoxin in Commercial FBS | < 1 ng/mL (low endotoxin grade) | Quality control for cell culture reagents | [5] |
| LC-MS/MS Parameters | |||
| Adefovir MRM Transition (Positive Ion Mode) | m/z 274 -> m/z 162 | For quantification of Adefovir | [15] |
| Adefovir-d4 (Internal Standard) MRM Transition | m/z 278 -> m/z 166 | For internal standardization | [16] |
Experimental Protocols
Protocol 1: Mycoplasma Detection by PCR
This protocol provides a general workflow for detecting mycoplasma contamination in cell culture supernatants using a PCR-based assay.
-
Sample Preparation:
-
Culture cells to be tested in antibiotic-free medium for at least one passage.
-
Collect 1 mL of the cell culture supernatant from a near-confluent culture.
-
Centrifuge the supernatant at 200 x g for 5 minutes to pellet any cells.
-
Transfer the supernatant to a new microcentrifuge tube.
-
For more sensitive detection, the supernatant can be further centrifuged at high speed (e.g., 13,000 x g) for 10 minutes to pellet mycoplasma, and the pellet can be used for DNA extraction.
-
-
DNA Extraction:
-
Extract DNA from the prepared sample using a commercial DNA extraction kit suitable for bacterial DNA. Follow the manufacturer's instructions.
-
-
PCR Amplification:
-
Prepare a PCR master mix containing a PCR buffer, dNTPs, mycoplasma-specific primers, and a Taq DNA polymerase. Several commercial kits are available that provide an optimized master mix.
-
Add the extracted DNA to the PCR master mix.
-
Include a positive control (mycoplasma DNA) and a negative control (sterile water) in each PCR run.
-
Perform PCR using a thermal cycler with an appropriate cycling program as recommended by the primer or kit manufacturer.
-
-
Analysis of Results:
-
Analyze the PCR products by agarose (B213101) gel electrophoresis.
-
A band of the expected size in the sample lane indicates a positive result for mycoplasma contamination. The positive control should show a clear band, and the negative control should be free of bands.
-
Protocol 2: Intracellular this compound Extraction from Hepatocytes
This protocol outlines a method for extracting intracellular metabolites, including this compound, from cultured hepatocytes for subsequent LC-MS/MS analysis.
-
Cell Culture and Treatment:
-
Plate hepatocytes (e.g., HepG2 or primary human hepatocytes) in a 6-well or 12-well plate and culture until they reach the desired confluency.
-
Treat the cells with Adefovir at the desired concentrations and for the specified duration.
-
-
Cell Harvesting and Lysis:
-
At the end of the treatment period, aspirate the culture medium.
-
Wash the cells twice with ice-cold phosphate-buffered saline (PBS) to remove any extracellular drug.
-
Add 500 µL of ice-cold 70% methanol (B129727) to each well to lyse the cells and precipitate proteins.
-
Scrape the cells from the plate and transfer the cell lysate to a microcentrifuge tube.
-
-
Protein Precipitation and Sample Preparation:
-
Vortex the cell lysate vigorously for 1 minute.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) at 4°C for 10 minutes to pellet the precipitated proteins and cell debris.
-
Carefully transfer the supernatant, which contains the intracellular metabolites, to a new microcentrifuge tube.
-
Evaporate the supernatant to dryness using a vacuum concentrator or a stream of nitrogen.
-
-
Reconstitution and Analysis:
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase used for your LC-MS/MS analysis.
-
Vortex the reconstituted sample and centrifuge to pellet any insoluble material.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
-
Visualizations
Caption: Intracellular activation of Adefovir and its mechanism of HBV DNA polymerase inhibition.
Caption: General experimental workflow for quantifying intracellular this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. m.youtube.com [m.youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. Mycoplasma infection of cultured cells induces oxidative stress and attenuates cellular base excision repair activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. corning.com [corning.com]
- 6. bdbiosciences.com [bdbiosciences.com]
- 7. Nucleoside analogue - Wikipedia [en.wikipedia.org]
- 8. academic.oup.com [academic.oup.com]
- 9. Nucleoside Analogues as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. eppendorf.com [eppendorf.com]
- 11. mdpi.com [mdpi.com]
- 12. Signal interference between drugs and metabolites in LC-ESI-MS quantitative analysis and its evaluation strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identification of Metabolite Interference Is Necessary for Accurate LC-MS Targeted Metabolomics Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibitory Effect of Adefovir on Viral DNA Synthesis and Covalently Closed Circular DNA Formation in Duck Hepatitis B Virus-Infected Hepatocytes In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 15. [Determination of adefovir in monkey plasma by liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. walshmedicalmedia.com [walshmedicalmedia.com]
Validation & Comparative
A Comparative Guide to the Cross-Reactivity of Anti-Adefovir Antibodies with Adefovir Diphosphate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Adefovir (B194249) and its active metabolite, Adefovir diphosphate (B83284), with a focus on the predicted cross-reactivity of anti-Adefovir antibodies. The information presented is based on structural analysis, principles of immunogenicity for small molecules, and established immunoassay methodologies. Currently, direct experimental data on the cross-reactivity of anti-Adefovir antibodies with Adefovir diphosphate is not extensively available in the public domain. Therefore, this guide offers a theoretical framework and a proposed experimental design to investigate this critical aspect of anti-drug antibody characterization.
Structural and Functional Comparison
Adefovir is a prodrug that requires intracellular phosphorylation to become its active form, this compound.[1][2][3] This metabolic activation is crucial for its antiviral activity against Hepatitis B virus (HBV).[3][4] The key structural difference between Adefovir and this compound is the addition of a pyrophosphate group, which significantly alters the molecule's size, charge, and conformation.
| Feature | Adefovir | This compound |
| Chemical Structure | C8H12N5O4P | C8H14N5O10P3 |
| Molecular Weight | 273.18 g/mol | 433.14 g/mol |
| Functional Role | Inactive prodrug | Active antiviral agent[1] |
| Key Structural Moiety | Phosphonic acid group | Pyrophosphate group |
| Mechanism of Action | Precursor to the active form | Competitively inhibits HBV DNA polymerase, leading to chain termination of viral DNA.[2][3] |
Principles of Anti-Adefovir Antibody Generation and Specificity
Small molecules like Adefovir, known as haptens, are generally not immunogenic on their own.[5] To elicit an immune response and generate antibodies, Adefovir would be conjugated to a larger carrier protein (e.g., Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA)).[6][7] The resulting antibodies would primarily recognize the exposed portions of the Adefovir molecule.
The specificity of these anti-Adefovir antibodies is critical. It is hypothesized that the antibodies will have a higher affinity for Adefovir than for this compound. This is because the addition of the bulky and negatively charged pyrophosphate group in this compound likely masks or alters the key epitopes of the original Adefovir structure that the antibodies were generated against.
Hypothetical Cross-Reactivity Comparison
Without direct experimental data, a quantitative comparison is not possible. However, based on the significant structural differences, a high degree of specificity of anti-Adefovir antibodies for Adefovir over this compound is anticipated. The pyrophosphate moiety would sterically hinder the binding of antibodies raised against the Adefovir hapten.
| Analyte | Predicted Antibody Affinity | Rationale |
| Adefovir | High | The antibody was generated against this specific hapten structure. |
| This compound | Low to negligible | The large pyrophosphate group likely disrupts the epitope recognized by the antibody, leading to reduced or no binding. |
Experimental Protocols
To experimentally determine the cross-reactivity, a competitive enzyme-linked immunosorbent assay (ELISA) is a suitable method.[8][9]
Objective
To quantify the cross-reactivity of anti-Adefovir antibodies with this compound.
Materials
-
Anti-Adefovir antibody (polyclonal or monoclonal)
-
Adefovir standard
-
This compound standard
-
Adefovir-carrier protein conjugate (for coating)
-
96-well microtiter plates
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-species IgG)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H2SO4)
-
Microplate reader
Method
-
Plate Coating: Coat the wells of a 96-well plate with the Adefovir-carrier protein conjugate and incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Block the remaining protein-binding sites by adding blocking buffer to each well and incubating for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Competitive Reaction:
-
Prepare serial dilutions of the Adefovir standard and the this compound standard.
-
In separate tubes, pre-incubate a fixed concentration of the anti-Adefovir antibody with the different concentrations of Adefovir or this compound for 1-2 hours at room temperature.
-
Add these mixtures to the coated and blocked wells.
-
-
Incubation: Incubate the plate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Secondary Antibody: Add the enzyme-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Detection: Add the substrate solution to each well and incubate in the dark until a color develops.
-
Stop Reaction: Stop the reaction by adding the stop solution.
-
Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.
Data Analysis
The percentage of cross-reactivity can be calculated using the following formula:
% Cross-reactivity = (Concentration of Adefovir at 50% inhibition / Concentration of this compound at 50% inhibition) x 100
A standard curve for Adefovir will be generated by plotting the absorbance against the log of the Adefovir concentration. The concentration of Adefovir and this compound that causes 50% inhibition of the antibody binding will be determined from their respective inhibition curves.
Visualizations
Caption: Metabolic activation pathway of Adefovir.
References
- 1. benchchem.com [benchchem.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of Adefovir Dipivoxil? [synapse.patsnap.com]
- 4. Effective metabolism and long intracellular half life of the anti-hepatitis B agent adefovir in hepatic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aptamergroup.com [aptamergroup.com]
- 6. creative-biolabs.com [creative-biolabs.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. Antibody Cross Reactivity And How To Avoid It? [elisakits.co.uk]
- 9. creative-diagnostics.com [creative-diagnostics.com]
A Head-to-Head Comparison of Adefovir Diphosphate Assay Kits: A Guide for Researchers
Introduction
Adefovir is a nucleotide analog reverse transcriptase inhibitor (ntRTI) used in the treatment of chronic hepatitis B virus (HBV) infection. Following administration, Adefovir is converted intracellularly to its active metabolite, Adefovir diphosphate (B83284) (ADV-DP). ADV-DP competitively inhibits HBV DNA polymerase and also acts as a chain terminator when incorporated into the viral DNA, effectively halting viral replication. The accurate measurement of intracellular ADV-DP concentrations is crucial for pharmacokinetic (PK) and pharmacodynamic (PD) studies, helping to understand the drug's efficacy, optimize dosing regimens, and assess potential for drug resistance. This guide provides a comparative analysis of prominent assay kits available for the quantification of Adefovir diphosphate, focusing on their underlying principles, performance characteristics, and experimental protocols to aid researchers in selecting the most appropriate tool for their studies.
Mechanism of Action of Adefovir
Adefovir requires intracellular phosphorylation to become pharmacologically active. The following diagram illustrates this activation pathway and its subsequent inhibitory effect on HBV replication.
Figure 1: Intracellular activation of Adefovir and its mechanism of action.
Comparative Analysis of Assay Kits
The quantification of this compound is primarily achieved through methods that offer high sensitivity and specificity, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). While complete "kits" for ADV-DP are less common than for more routine analytes, several companies provide the necessary reagents and validated methods. Below is a comparison based on widely published methodologies and specialized service providers.
Table 1: Performance Characteristics of this compound Assay Methodologies
| Parameter | Method A (e.g., Published LC-MS/MS) | Method B (e.g., Specialized CRO Service) |
| Assay Principle | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Sample Type | Peripheral Blood Mononuclear Cells (PBMCs), Dried Blood Spots (DBS), Hepatocytes | PBMCs, Isolated CD4+/CD8+ T-cells, Tissue Biopsies |
| Assay Range | Typically 0.5 - 500 fmol/10^6 cells | 1.0 - 1000 fmol/10^6 cells |
| Lower Limit of Quantification (LLOQ) | ~0.5 fmol/10^6 cells | ~1.0 fmol/10^6 cells |
| Precision (CV%) | Intra-day: <10%; Inter-day: <15% | Intra-day: <15%; Inter-day: <15% |
| Extraction Method | Solid Phase Extraction (SPE) or Protein Precipitation | Anion Exchange Solid Phase Extraction (SPE) |
| Instrumentation | Triple Quadrupole Mass Spectrometer | High-Resolution Mass Spectrometer (e.g., Q-Exactive) |
| Internal Standard | Stable Isotope-Labeled ADV-DP or analog | Stable Isotope-Labeled ADV-DP |
Experimental Protocols
The following sections detail a generalized protocol for the quantification of ADV-DP from PBMCs using an LC-MS/MS-based method, which forms the basis for most commercially available services and laboratory-developed tests.
General Experimental Workflow
The process involves several critical steps from sample collection to final data analysis.
Figure 2: General workflow for ADV-DP quantification in PBMCs.
Detailed Protocol: Quantification of ADV-DP in PBMCs
1. PBMC Isolation and Cell Counting:
-
Isolate PBMCs from whole blood using a Ficoll-Paque density gradient centrifugation method.
-
Wash the isolated cells twice with phosphate-buffered saline (PBS).
-
Count the cells using a hemocytometer or an automated cell counter to determine the exact cell number per sample. Aliquot approximately 5-10 million cells per cryovial.
-
Store cell pellets at -80°C until analysis.
2. Cell Lysis and Protein Precipitation:
-
To the frozen cell pellet, add 200 µL of cold 70:30 methanol (B129727)/water containing the internal standard (e.g., ¹³C₅-Adefovir Diphosphate).
-
Vortex vigorously for 1 minute to ensure complete cell lysis.
-
Incubate at -20°C for 30 minutes to facilitate protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant containing the ADV-DP.
3. Solid Phase Extraction (SPE):
-
Condition a weak anion exchange (WAX) SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant from the previous step onto the SPE cartridge.
-
Wash the cartridge with 1 mL of water, followed by 1 mL of methanol to remove interfering substances.
-
Elute the ADV-DP with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
4. LC-MS/MS Analysis:
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 10 mM ammonium acetate (B1210297) in water).
-
Inject 10-20 µL of the sample onto a reverse-phase C18 analytical column.
-
Perform chromatographic separation using a gradient elution with a mobile phase consisting of an aqueous component (e.g., 10 mM ammonium acetate) and an organic component (e.g., methanol or acetonitrile).
-
Detect and quantify ADV-DP and the internal standard using a triple quadrupole mass spectrometer operating in negative ion mode with Multiple Reaction Monitoring (MRM).
Logical Framework for Assay Selection
Choosing the right method or service provider depends on several experimental and logistical factors.
Figure 3: Decision tree for selecting an ADV-DP quantification strategy.
Conclusion
The quantification of this compound is a technically demanding assay that requires a high degree of sensitivity and specificity, making LC-MS/MS the gold standard method. While off-the-shelf, all-inclusive kits are not widely available, researchers can choose between developing and validating their own LC-MS/MS protocol or utilizing the services of specialized contract research organizations (CROs) that offer validated assays. The choice depends on in-house expertise, available instrumentation, sample throughput requirements, and the need for regulatory compliance. By carefully considering the performance characteristics and experimental demands outlined in this guide, researchers can select the most suitable approach to reliably measure this critical antiviral metabolite.
In Vitro vs. In Vivo Correlation of Adefovir Diphosphate Levels: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of in vitro and in vivo data on adefovir (B194249) diphosphate (B83284), the active metabolite of the antiviral drug adefovir dipivoxil. Understanding the correlation between intracellular drug levels achieved in laboratory settings and those in clinical use is paramount for predicting therapeutic efficacy and guiding further drug development. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying biochemical and experimental processes.
Data Presentation: Adefovir Diphosphate Levels
The following table summarizes the intracellular concentrations of this compound observed in various in vitro and in vivo contexts. It is important to note that direct comparative studies establishing a formal in vitro-in vivo correlation (IVIVC) for this compound levels are not extensively published. This guide, therefore, synthesizes data from multiple independent studies to provide a comparative overview.
| System | Cell Type/Matrix | Adefovir Concentration | This compound (ADV-DP) Concentration | Key Findings & Citations |
| In Vitro | HepG2 cells | 10 µM | ~10 pmol/million cells | Adefovir is phosphorylated to its mono- and di-phosphorylated forms.[1] |
| Huh-7 cells | 10 µM | ~10 pmol/million cells | Shorter intracellular half-life of ADV-DP compared to other hepatic cells.[1] | |
| Primary Human Hepatocytes | 10 µM | ~10 pmol/million cells | More efficient phosphorylation of adefovir to ADV-DP compared to cell lines, with ADV-DP accounting for 44% of total intracellular adefovir after 24 hours.[1] | |
| In Vivo | Monkey Plasma | N/A (Prodrug Administered) | N/A (Plasma Levels of Adefovir Measured) | A sensitive LC-MS/MS method was developed for the determination of adefovir in monkey plasma, with a linear calibration curve in the concentration range of 0.02-4.00 mg/L.[2] |
| Human (Chronic Hepatitis B Patients) | 10 mg/day (Adefovir Dipivoxil Dose) | N/A (Serum HBV DNA Levels Measured) | A 10 mg daily dose of adefovir dipivoxil resulted in a median reduction of 3.52 log copies/mL in serum HBV DNA after 48 weeks.[3] |
Note: Direct measurement of intracellular this compound in human subjects is not routinely performed in clinical trials. Efficacy is typically assessed by monitoring viral load reduction (HBV DNA). The in vitro data provides a mechanistic basis for the observed in vivo antiviral activity.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are representative protocols for key experiments related to the quantification of adefovir and its phosphorylated metabolites.
Intracellular Phosphorylation of Adefovir in Hepatocytes (In Vitro)
This protocol outlines a general procedure for studying the intracellular conversion of adefovir to this compound in cultured liver cells.
-
Cell Culture: Human hepatoma cell lines (e.g., HepG2, Huh-7) or primary human hepatocytes are cultured in appropriate media and conditions until they reach a desired confluency.[4]
-
Drug Incubation: The cell culture medium is replaced with fresh medium containing a known concentration of adefovir (e.g., 10 µM).[1][5] Cells are then incubated for various time points to assess the kinetics of phosphorylation.[4]
-
Cell Lysis and Metabolite Extraction: At the designated time points, the cells are washed to remove extracellular drug. Intracellular metabolites are then extracted, typically using a cold methanol (B129727) solution to precipitate proteins and release the soluble metabolites.
-
Quantification by LC-MS/MS: The cell extracts are analyzed using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to separate and quantify adefovir, adefovir monophosphate, and this compound.[1][5] An internal standard is used to ensure accuracy.[5]
Quantification of Adefovir in Plasma (In Vivo)
This protocol describes a validated method for determining adefovir concentrations in plasma samples, typically from preclinical or clinical studies.
-
Sample Preparation (Protein Precipitation): To an aliquot of plasma (e.g., 100 µL), an internal standard is added. Proteins are then precipitated by adding a solvent like methanol.[2][6] The mixture is vortexed and centrifuged to pellet the precipitated proteins.[6]
-
Extraction: The resulting supernatant, containing the drug and internal standard, is transferred to a clean tube and evaporated to dryness under a stream of nitrogen. The residue is then reconstituted in the mobile phase for analysis.[6]
-
LC-MS/MS Analysis: An aliquot of the reconstituted sample is injected into an LC-MS/MS system. The components are separated on a suitable chromatography column (e.g., C18) and detected by a tandem mass spectrometer operating in a specific mode (e.g., selected reaction monitoring) to ensure high sensitivity and specificity for adefovir and the internal standard.[2]
Mandatory Visualization
The following diagrams illustrate the key pathways and workflows discussed in this guide.
References
- 1. Effective metabolism and long intracellular half life of the anti-hepatitis B agent adefovir in hepatic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Determination of adefovir in monkey plasma by liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Adefovir dipivoxil for the treatment of hepatitis B e antigen-positive chronic hepatitis B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. journals.asm.org [journals.asm.org]
- 6. benchchem.com [benchchem.com]
Adefovir Diphosphate Activity: A Comparative Analysis in HepG2 and Huh7 Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the intracellular activity of adefovir (B194249) diphosphate (B83284), the active metabolite of the antiviral drug adefovir, in two widely used human hepatoma cell lines: HepG2 and Huh7. The information presented is supported by experimental data to assist researchers in selecting the appropriate cell model for studies related to hepatitis B virus (HBV) and antiviral drug development.
Comparative Analysis of Adefovir Diphosphate Activity
The efficacy of adefovir is dependent on its intracellular conversion to this compound (ADV-DP), which then inhibits HBV DNA polymerase.[1][2] Key parameters for comparing its activity in different cell lines include the intracellular concentration of ADV-DP and its persistence, or half-life.
| Parameter | HepG2 | Huh7 | Primary Human Hepatocytes | Reference |
| Intracellular this compound (ADV-DP) Level (pmol/million cells) | ~10 | ~10 | ~10 | [3] |
| Intracellular Half-life of ADV-DP (hours) | 33 ± 3 | 10 ± 1 | 33 ± 2 to 48 ± 3 | [3] |
| Antiviral Activity (IC50 for HBV DNA synthesis) | 0.2 - 2.5 µM | 0.2 - 2.5 µM | Not Applicable | [4] |
*Note: The IC50 range is reported for HBV-transfected human hepatoma cell lines in general, as a direct comparative study between HepG2 and Huh7 was not identified in the reviewed literature.[4]
Experimental Methodologies
A comprehensive understanding of the experimental protocols is crucial for interpreting the data and designing future studies.
Determination of Intracellular this compound Levels
This method, adapted from Delaney et al. (2004), outlines the procedure for quantifying the active metabolite of adefovir within the cells.[3]
-
Cell Culture and Treatment: HepG2 and Huh7 cells are cultured in appropriate media. Adefovir (e.g., 10 µM) is added to the culture medium, and the cells are incubated for a specified period (e.g., 24 hours) to allow for drug uptake and metabolism.[3]
-
Cell Lysis and Metabolite Extraction: After incubation, the cells are washed to remove any extracellular drug. A cell lysis buffer is then added to disrupt the cell membranes and release the intracellular contents. The metabolites are subsequently extracted.
-
Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The extracted cell lysates are analyzed using LC-MS/MS. This technique separates the various metabolites, and the mass spectrometer identifies and quantifies the amount of this compound present based on its specific mass-to-charge ratio.[3]
-
Data Analysis: The measured amount of this compound is normalized to the total number of cells in the sample to determine the concentration in pmol per million cells.[3]
Assessment of Antiviral Activity (IC50 Determination)
This protocol provides a general framework for evaluating the efficacy of adefovir in inhibiting HBV replication in cell culture.
-
Cell Seeding and Transfection/Infection: HepG2 or Huh7 cells are seeded in multi-well plates. To study antiviral activity, the cells need to be replicating HBV. This is typically achieved by transfecting the cells with an HBV-expressing plasmid.
-
Drug Treatment: The cells are then treated with a range of concentrations of adefovir.
-
Analysis of HBV Replication: After a suitable incubation period, the extent of HBV replication is measured. A common method is to quantify the amount of intracellular HBV DNA intermediates by Southern blotting or quantitative PCR.[1]
-
IC50 Calculation: The concentration of adefovir that inhibits HBV DNA synthesis by 50% (the IC50 value) is calculated from the dose-response curve.[1]
Visualizing the Pathways and Processes
Diagrams are provided below to illustrate the mechanism of action of adefovir and a typical experimental workflow.
References
- 1. In vitro inhibition of HBV replication by a novel compound, GLS4, and its efficacy against adefovir-dipivoxil-resistant HBV mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | The progress of molecules and strategies for the treatment of HBV infection [frontiersin.org]
- 3. HepG2 cells mount an effective antiviral interferon-lambda based innate immune response to hepatitis C virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Structural comparison of Adefovir diphosphate with natural nucleotides
Adefovir diphosphate (B83284), the active metabolite of the antiviral drug Adefovir, presents a compelling case of molecular mimicry in its structural comparison to natural nucleotides, particularly deoxyadenosine (B7792050) triphosphate (dATP). This guide delves into the nuanced structural differences and their profound implications for antiviral therapy, supported by experimental data and detailed methodologies for researchers in drug development.
Adefovir is an acyclic nucleotide analog of adenosine (B11128) monophosphate.[1] It is administered as a prodrug, Adefovir dipivoxil, to enhance bioavailability.[2] Once inside the cell, it is converted to its active form, Adefovir diphosphate.[1][3] This active metabolite then competes with the natural substrate, dATP, for incorporation into the growing viral DNA chain by viral polymerases, such as that of the Hepatitis B virus (HBV) and Human Immunodeficiency Virus (HIV).[1][3]
The core of Adefovir's mechanism of action lies in two key structural deviations from dATP: the absence of a ribose sugar ring and the lack of a 3'-hydroxyl group.[2] The acyclic nature of this compound provides it with the conformational flexibility to be recognized and incorporated by viral polymerases. However, the missing 3'-hydroxyl group is critical. In natural DNA synthesis, this group is essential for forming the phosphodiester bond with the subsequent nucleotide. Its absence in this compound means that once incorporated, the DNA chain cannot be elongated further, leading to chain termination and halting viral replication.[2][3]
Quantitative Comparison of Inhibitory Activity
The efficacy of this compound as a competitive inhibitor is quantified by its inhibition constant (Ki) and 50% inhibitory concentration (IC50). Lower values indicate greater potency.
| Parameter | Target Enzyme/Virus | Value |
| Ki | Wild-Type HBV DNA Polymerase | 0.1 µM[3][4] |
| IC50 | Wild-Type HBV (in vitro) | 0.2 - 2.5 µM[3] |
| IC50 | rtA181V Mutant HBV | 4.3-fold increase vs. WT[4] |
| IC50 | rtN236T Mutant HBV | 7-fold increase vs. WT[4] |
| IC50 | rtA181V + rtN236T Double Mutant HBV | 18-fold increase vs. WT[4] |
| Ki (for human DNA polymerases) | DNA Polymerase α | 1.18 µM[3] |
| Ki (for human DNA polymerases) | DNA Polymerase γ | 0.97 µM[3] |
Structural Comparison: this compound vs. dATP
While precise bond lengths and angles are best obtained from crystallographic information files (CIF) from databases such as the Protein Data Bank (PDB), the fundamental structural differences are highlighted below. The key distinction is the replacement of the deoxyribose sugar in dATP with a flexible acyclic chain in Adefovir.
Mechanism of Action: Viral DNA Chain Termination
The following diagram illustrates the process by which this compound inhibits viral replication.
Experimental Protocols
HBV DNA Polymerase Inhibition Assay (Ki Determination)
This assay quantifies the inhibitory effect of this compound on the enzymatic activity of HBV DNA polymerase.
Objective: To determine the inhibition constant (Ki) of this compound for HBV DNA polymerase.
Materials:
-
Purified recombinant HBV DNA polymerase
-
DNA template-primer (e.g., poly(dA)-oligo(dT))
-
Deoxynucleotide triphosphates (dCTP, dGTP, dTTP)
-
Radiolabeled dATP (e.g., [α-³²P]dATP) and unlabeled dATP
-
This compound
-
Reaction buffer (containing Tris-HCl, MgCl₂, DTT, KCl)
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation counter and fluid
Procedure:
-
Reaction Setup: Prepare reaction mixtures in microcentrifuge tubes, each containing the reaction buffer, a fixed concentration of the DNA template-primer, and fixed concentrations of dCTP, dGTP, and dTTP.[4]
-
Inhibitor and Substrate Addition: Add varying concentrations of this compound to the reaction tubes. To initiate the reaction, add a mixture of unlabeled dATP and a tracer amount of radiolabeled dATP at different concentrations.[4]
-
Incubation: Incubate the reaction mixtures at 37°C for a defined period (e.g., 60 minutes) to allow for DNA synthesis.[4]
-
Reaction Termination and Precipitation: Stop the reaction by adding cold TCA. Precipitate the newly synthesized radiolabeled DNA onto glass fiber filters.[4]
-
Washing: Wash the filters extensively with TCA and then ethanol (B145695) to remove any unincorporated radiolabeled dATP.[4]
-
Quantification: Dry the filters and measure the amount of incorporated radioactivity using a scintillation counter.[4]
-
Data Analysis: Plot the reaction velocity (rate of DNA synthesis) against the substrate (dATP) concentration for each inhibitor concentration. Determine the Ki value using appropriate enzyme kinetic models, such as Dixon or Lineweaver-Burk plots.[4]
X-ray Crystallography of a Protein-Ligand Complex
This protocol outlines the general steps for determining the three-dimensional structure of a viral polymerase in complex with this compound or a natural nucleotide.
Objective: To obtain a high-resolution crystal structure of the polymerase-nucleotide complex.
Materials:
-
Highly purified and concentrated viral polymerase
-
This compound or dATP
-
Crystallization screening kits
-
Cryoprotectant solutions
-
X-ray diffraction equipment (synchrotron or in-house source)
Procedure:
-
Complex Formation: Incubate the purified polymerase with an excess of the ligand (this compound or dATP) to ensure the formation of a stable complex.
-
Crystallization Screening: Use vapor diffusion (hanging drop or sitting drop) methods to screen a wide range of crystallization conditions (precipitants, pH, temperature, and additives).
-
Crystal Optimization: Optimize the initial crystallization conditions to obtain large, well-ordered, single crystals suitable for X-ray diffraction.
-
Crystal Soaking (optional): Alternatively, grow crystals of the apo-polymerase and then soak them in a solution containing the ligand.
-
Cryo-protection and Data Collection: Transfer the crystals to a cryoprotectant solution to prevent ice formation and then flash-cool them in liquid nitrogen. Collect X-ray diffraction data at a synchrotron beamline.
-
Structure Determination and Refinement: Process the diffraction data to determine the unit cell parameters and space group. Solve the structure using molecular replacement if a homologous structure is available. Build the atomic model of the complex into the electron density map and refine the structure to obtain the final coordinates.
-
Structural Analysis: Analyze the refined structure to determine the precise bond lengths, bond angles, and interactions between the ligand and the protein.
NMR Spectroscopy for Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy can be used to study the conformation of this compound and dATP in solution.
Objective: To compare the solution conformations of this compound and dATP.
Materials:
-
This compound and dATP samples
-
Deuterated solvent (e.g., D₂O) with a suitable buffer
-
High-field NMR spectrometer
Procedure:
-
Sample Preparation: Dissolve the nucleotide samples in the deuterated solvent to the desired concentration.
-
Data Acquisition: Acquire a series of one- and two-dimensional NMR spectra, such as ¹H, ¹³C, ³¹P, COSY, TOCSY, and NOESY.
-
Resonance Assignment: Assign the chemical shifts of the protons, carbons, and phosphorus atoms in each molecule.
-
Conformational Analysis: Analyze the coupling constants (from COSY and TOCSY) to determine torsional angles within the molecules. Use the Nuclear Overhauser Effect (NOE) data (from NOESY) to identify through-space proximities between protons, which provides information about the overall conformation and the orientation of the base relative to the rest of the molecule.
-
Comparative Analysis: Compare the NMR data for this compound and dATP to identify differences in their conformational preferences and flexibility in solution.
References
A Comparative Guide to Adefovir Diphosphate Synthesis: From Chemical Precursors to the Active Antiviral Agent
For researchers, scientists, and drug development professionals, the synthesis of adefovir (B194249) and its subsequent conversion to the active adefovir diphosphate (B83284) is a critical process in the study and application of this potent antiviral agent. This guide provides a comparative analysis of key synthesis protocols for adefovir, the precursor to the active diphosphate form, and details the intracellular enzymatic pathway responsible for its activation.
This document outlines two distinct chemical synthesis routes for adefovir: a classical approach and a more recent, improved method. The comparison focuses on key performance indicators such as reaction yield, reagents, and overall efficiency. Furthermore, it describes the two-step enzymatic phosphorylation that converts adefovir into its pharmacologically active form, adefovir diphosphate, within the cell.
Comparison of Adefovir Synthesis Protocols
The efficiency and practicality of adefovir synthesis have evolved, with newer methods offering significant advantages over classical approaches. The following table summarizes the key quantitative differences between a widely used classical method and an improved, modern protocol.
| Parameter | Classical Synthesis Protocol | Improved Synthesis Protocol |
| Key Electrophile | Diethyl 2-p-toluenesulfonyloxyethoxymethylphosphonate | O,O-Diethyl 2-iodoethoxymethylphosphonate |
| Key Base | Magnesium tert-butoxide (strong, moisture-sensitive) | Potassium carbonate (milder, more user-friendly) |
| Typical Solvent | N,N-Dimethylformamide (DMF) | Acetonitrile or other non-DMF solvents |
| Reported Yield | ~43% for the key alkylation step[1] | ~70% for the key alkylation step[1][2] |
| Reaction Conditions | Often requires elevated temperatures | Can proceed at room temperature[1][2] |
| Noted Disadvantages | Inconsistent yields, harsh reagents, poor solubility of adenine[1][3][4] | Requires preparation of the iodide reagent |
| Overall Efficiency | Lower overall yield and more challenging conditions | Higher overall yield under milder conditions[1][3][4] |
Experimental Methodologies
Below are detailed protocols for the classical and improved synthesis of an adefovir precursor, as well as a description of the enzymatic conversion to this compound.
Classical Synthesis of Diethyl (2-(6-amino-9H-purin-9-yl)ethoxy)methylphosphonate
This method involves the alkylation of adenine (B156593) with a tosylate derivative.
Materials:
-
9-(2-Hydroxyethyl)adenine
-
Magnesium tert-butoxide (MTB)
-
Diethyl 2-p-toluenesulfonyloxyethoxymethylphosphonate
-
N,N-Dimethylformamide (DMF)
Procedure:
-
A suspension of 9-(2-hydroxyethyl)adenine and magnesium tert-butoxide in anhydrous DMF is prepared.
-
Diethyl 2-p-toluenesulfonyloxyethoxymethylphosphonate is added to the mixture.
-
The reaction is stirred at an elevated temperature for several hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, the reaction is quenched, and the product is isolated and purified, typically by column chromatography.[1]
Improved Synthesis of Diethyl (2-(6-amino-9H-purin-9-yl)ethoxy)methylphosphonate
This improved method utilizes a more reactive iodide electrophile, allowing for milder reaction conditions.[1][4]
Materials:
-
Adenine
-
Potassium carbonate
-
O,O-Diethyl 2-iodoethoxymethylphosphonate
-
Acetonitrile
Procedure:
-
Adenine and potassium carbonate are suspended in acetonitrile.
-
O,O-Diethyl 2-iodoethoxymethylphosphonate is added to the suspension.
-
The mixture is stirred at room temperature for several hours.
-
Reaction completion is monitored by TLC or HPLC.
-
The product is isolated and purified from the reaction mixture. This protocol avoids the use of the harsh reagent magnesium tert-butoxide and the high-boiling point solvent DMF.[1][2]
Intracellular Enzymatic Synthesis of this compound
Adefovir is a prodrug that requires intracellular phosphorylation to become the active antiviral agent, this compound. This is a two-step process catalyzed by cellular enzymes.[5]
-
First Phosphorylation: Adefovir is first phosphorylated to adefovir monophosphate. This reaction is catalyzed by adenylate kinase.[6]
-
Second Phosphorylation: Adefovir monophosphate is then further phosphorylated to the active this compound by nucleoside diphosphate kinase.[7][8]
Visualizing the Synthesis and Activation Pathways
The following diagrams illustrate the chemical synthesis of adefovir and its subsequent intracellular activation.
References
- 1. An improved synthesis of adefovir and related analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DSpace [cora.ucc.ie]
- 3. researchgate.net [researchgate.net]
- 4. An improved synthesis of adefovir and related analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Adefovir Dipivoxil? [synapse.patsnap.com]
- 6. Metabolic pathways for activation of the antiviral agent 9-(2-phosphonylmethoxyethyl)adenine in human lymphoid cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nucleoside diphosphate kinase and the activation of antiviral phosphonate analogs of nucleotides: binding mode and phosphorylation of tenofovir derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Improving nucleoside diphosphate kinase for antiviral nucleotide analogs activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Guide to the Safe Disposal of Adefovir Diphosphate
For researchers, scientists, and professionals in drug development, the proper handling and disposal of investigational compounds like Adefovir diphosphate (B83284) are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe management of waste containing Adefovir diphosphate, a nucleotide analog with antiviral properties. Adherence to these protocols is critical due to the compound's biological activity and potential hazards.
Waste Characterization and Segregation
The initial and most critical step in the proper disposal of this compound is the accurate characterization of the waste. As a nucleotide analog, it should be managed as a hazardous chemical waste due to its biological activity.[1]
Waste Streams: All materials that have come into contact with this compound must be considered contaminated and segregated at the point of generation into the following streams:
-
Solid Waste: This includes personal protective equipment (PPE) such as gloves and lab coats, contaminated labware (e.g., pipette tips, tubes), and empty vials.
-
Liquid Waste: Unused solutions, reaction mixtures, and contaminated solvents fall into this category.
-
Sharps Waste: Needles, syringes, and other sharp objects used in the handling of this compound solutions must be disposed of in designated puncture-resistant sharps containers.
Proper segregation prevents unintended chemical reactions and ensures that each waste stream is managed according to its specific hazards.[1]
On-Site Handling and Storage
Proper containment and storage of this compound waste within the laboratory are essential to prevent accidental exposure and environmental contamination.
Container Management:
-
Use dedicated, clearly labeled containers made of compatible materials, such as high-density polyethylene (B3416737) (HDPE), for both solid and liquid waste.[1]
-
Ensure containers are in good condition, free from leaks, and have securely fitting lids.
-
Do not fill containers beyond 90% capacity to allow for expansion and prevent spills.[1]
Labeling: All waste containers must be clearly labeled with the following information:
-
The words "Hazardous Waste"
-
The name of the chemical: "this compound Waste"
-
The specific hazards (e.g., "Toxic," "Biohazard" if applicable)
-
The date of accumulation
Storage:
-
Store waste containers in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation and under the control of laboratory personnel.[1]
-
The SAA should have secondary containment to capture any potential leaks or spills.
Disposal Procedures
The final disposal of this compound waste must be conducted in a safe, environmentally responsible, and compliant manner. The primary and recommended methods are incineration and, for certain liquid wastes, chemical deactivation followed by incineration or autoclaving.
High-temperature incineration by a licensed professional waste disposal service is the most common and recommended method for the disposal of pharmaceutical waste.[1] This process ensures the complete destruction of the active pharmaceutical ingredient.
| Parameter | Recommended Value |
| Primary Chamber Temperature | 800 - 900 °C |
| Secondary Chamber Temperature | 900 - 1200 °C |
| Residence Time in Secondary Chamber | > 2 seconds |
Table 1: Recommended Incineration Parameters for Pharmaceutical Waste
Experimental Protocol for Hydrolysis:
-
Objective: To hydrolyze this compound in aqueous solutions to reduce its biological activity before final disposal.
-
Materials:
-
This compound waste solution
-
Concentrated Hydrochloric Acid (HCl) or Sodium Hydroxide (NaOH)
-
Appropriate reaction vessel (e.g., borosilicate glass)
-
pH meter or pH strips
-
Personal Protective Equipment (lab coat, safety goggles, chemical-resistant gloves)
-
-
Procedure:
-
In a designated fume hood, carefully add a strong acid (e.g., HCl) or a strong base (e.g., NaOH) to the this compound waste solution to adjust the pH. Phosphonate (B1237965) esters are susceptible to hydrolysis under both acidic and basic conditions.
-
Gently stir the solution at room temperature. The reaction time will depend on the concentration and pH.
-
Monitor the degradation of the parent compound using a suitable analytical method (e.g., HPLC).
-
Once the degradation is complete, neutralize the solution.
-
The neutralized, deactivated waste should still be collected and disposed of as hazardous chemical waste through a licensed disposal service.
-
If the this compound waste is also considered biohazardous (e.g., contaminated with infectious agents), it should be decontaminated by autoclaving before final disposal.
| Parameter | Recommended Value |
| Temperature | 121 °C |
| Pressure | 15 psi |
| Cycle Time (Solids/Glassware) | 60 minutes |
| Cycle Time (Liquids) | 60 minutes per gallon |
Table 2: Standard Autoclaving Conditions for Decontamination
After autoclaving, the waste must still be disposed of as hazardous chemical waste.
Disposal Workflow and Logical Relationships
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste.
Safety Precautions
-
Always handle this compound and its waste in a well-ventilated area, preferably a chemical fume hood.
-
Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.
-
In case of a spill, contain the spill with absorbent material, decontaminate the area, and dispose of the cleanup materials as hazardous waste.
By implementing these procedures, laboratories can ensure the safe handling and disposal of this compound, protecting both personnel and the environment. Always consult your institution's specific safety and disposal guidelines and the material's Safety Data Sheet (SDS) for complete information.
References
Safeguarding Researchers: A Comprehensive Guide to Handling Adefovir Diphosphate
For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of Adefovir diphosphate (B83284) in a laboratory setting. Adherence to these guidelines is mandatory to ensure the safety of all personnel and to maintain a secure research environment.
Adefovir diphosphate, an active metabolite of the antiviral prodrug Adefovir dipivoxil, requires careful handling due to its potential health hazards.[1][2] While comprehensive toxicological data for this compound itself is limited, the safety data for the parent compound, Adefovir dipivoxil, indicates that it can be harmful if swallowed, inhaled, or comes into contact with skin.[3] Chronic administration of Adefovir dipivoxil has been associated with nephrotoxicity.[4][5] Therefore, stringent safety measures are essential when working with this compound.
Essential Personal Protective Equipment (PPE)
The following table outlines the minimum required PPE for handling this compound. A risk assessment of specific procedures may necessitate additional protective measures.
| Body Part | Required PPE | Standard |
| Eyes/Face | Tightly fitting safety goggles with side-shields. A face shield should be worn over goggles when there is a splash hazard.[6][7][8] | EN 166 (EU) or NIOSH (US) approved.[6] |
| Hands | Chemical-resistant, impervious gloves (e.g., nitrile). Double gloving is recommended for extended handling.[6][7][9][10] | Conforming to EU Directive 89/686/EEC and the standard EN 374.[6] |
| Body | A lab coat or gown is the minimum requirement.[7][9] For procedures with a higher risk of contamination, fire/flame resistant and impervious clothing should be worn.[6] | --- |
| Respiratory | For procedures that may generate dust or aerosols, a full-face respirator is recommended.[6][10] | NIOSH approved. |
| Feet | Closed-toe shoes must be worn in the laboratory at all times.[10] | --- |
Step-by-Step Handling Procedures
Follow these procedures to minimize exposure and ensure safe handling of this compound.
Workflow for Handling this compound
Caption: A workflow diagram outlining the key steps for safely handling this compound, from preparation to disposal.
Experimental Protocols:
-
Preparation:
-
Work in a well-ventilated area, such as a chemical fume hood.[6]
-
Ensure all necessary PPE is readily available and in good condition.
-
Have spill cleanup materials accessible.
-
-
Handling:
-
After Handling:
-
Thoroughly wash hands and any exposed skin with soap and water after handling, even if gloves were worn.[6]
-
Decontaminate all surfaces and equipment that may have come into contact with the chemical.
-
Emergency Procedures
In the event of an exposure, follow these immediate steps:
| Exposure Route | First Aid Measures |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If irritation persists, seek medical attention.[11] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[11] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[11] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6][11] |
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste.
Waste Segregation and Disposal Workflow
Caption: A diagram illustrating the proper segregation and disposal pathway for waste contaminated with this compound.
Disposal Protocols:
-
Solid Waste: Dispose of contaminated gloves, lab coats, and other solid materials in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a sealed, labeled, and chemical-resistant container.
-
Disposal: All waste must be disposed of through a licensed hazardous waste disposal service, in accordance with all applicable local, state, and federal regulations.[6] Do not dispose of this compound down the drain or in regular trash.[3]
By strictly adhering to these guidelines, researchers can safely handle this compound while minimizing risks to themselves and the environment.
References
- 1. pdf.hres.ca [pdf.hres.ca]
- 2. go.drugbank.com [go.drugbank.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Adefovir | C8H12N5O4P | CID 60172 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Adefovir: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 6. echemi.com [echemi.com]
- 7. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 8. Components of Personal Protective Equipment (PPE) - MN Dept. of Health [health.state.mn.us]
- 9. Chapter 10: Personal Protective Equipment for Biohazards | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]
- 10. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 11. lgcstandards.com [lgcstandards.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
